N-Isobutyrylglycine-d2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i3D2 |
InChI Key |
DCICDMMXFIELDF-SMZGMGDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to N-Isobutyrylglycine-d2: Application in Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutyrylglycine-d2 (N-isobutyryl-glycine-2,2-d2) is the deuterated, stable isotope-labeled form of N-Isobutyrylglycine. Its primary and critical application in the scientific field is as an internal standard for isotope dilution mass spectrometry. The near-identical physicochemical properties to its endogenous, non-labeled counterpart ensure it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinctly identified by a mass spectrometer. This makes this compound an indispensable tool for the accurate and precise quantification of N-Isobutyrylglycine in biological matrices, which is crucial for the diagnosis and monitoring of specific inborn errors of metabolism.[1][2]
Chemical and Physical Properties
The fundamental properties of this compound and its corresponding non-labeled analyte, N-Isobutyrylglycine, are summarized below. These properties are essential for method development in analytical chemistry.
| Property | This compound (Internal Standard) | N-Isobutyrylglycine (Analyte) |
| IUPAC Name | 2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid[3] | 2-(2-methylpropanoylamino)acetic acid[4] |
| Synonyms | N-ISOBUTYRYLGLYCINE-2,2-D2, N-(2-Methylpropionyl)glycine-2,2-d2[3] | Isobutyrylglycine, N-(2-methyl-1-oxopropyl)glycine[4] |
| Molecular Formula | C₆H₉D₂NO₃[5] | C₆H₁₁NO₃[4] |
| Molecular Weight | 147.17 g/mol [3][5] | 145.16 g/mol [4] |
| Monoisotopic Mass | 147.086446705 Da[3] | 145.073893223 Da[6] |
| CAS Number | 1219795-05-7[5] | 15926-18-8[4] |
| Physical State | White to off-white solid[5] | Solid[4] |
| Melting Point | Not available | 82.5 °C[4][6] |
| Isotopic Enrichment | ≥98% (Typical)[5] | Not Applicable |
| Chemical Purity (HPLC) | ≥99% (Typical)[5] | ≥95% (Typical for commercial standards)[7] |
Biological Relevance and Signaling Pathway
N-Isobutyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule and glycine (B1666218).[6] While normally a minor urinary metabolite, its concentration becomes significantly elevated in specific inborn errors of metabolism, making it a critical diagnostic biomarker.[8]
The primary disorder associated with elevated N-Isobutyrylglycine is Isobutyryl-CoA Dehydrogenase (IBDH) deficiency (OMIM: 611283).[8][9] IBDH is a mitochondrial enzyme essential for the catabolism of the branched-chain amino acid, L-valine.[10][11] A defect in the ACAD8 gene leads to deficient or inactive IBDH enzyme.[1][11]
This enzymatic block prevents the conversion of Isobutyryl-CoA to Methacrylyl-CoA. The resulting accumulation of Isobutyryl-CoA forces it into an alternative detoxification pathway where it is conjugated with glycine by the enzyme Glycine N-Acyltransferase (GLYAT) to form N-Isobutyrylglycine, which is then excreted in the urine.[6][8] Therefore, quantifying urinary N-Isobutyrylglycine is a key method for diagnosing IBDH deficiency.[9]
Analytical Methodology
The gold standard for the quantification of N-Isobutyrylglycine is isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][12] This technique offers high sensitivity and specificity, allowing for the resolution of isomeric compounds and accurate measurement in complex biological matrices like urine.[9] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocol: Urinary Acylglycine Analysis
This protocol is a representative method synthesized from established procedures for urinary acylglycine analysis.[2][12][13]
1. Materials and Reagents:
-
N-Isobutyrylglycine (Analyte Standard)
-
This compound (Internal Standard, IS)
-
Methanol (B129727), Acetonitrile, Water (LC-MS Grade)
-
Formic Acid
-
Butanolic HCl (3N)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Urine samples, calibrators, and quality control (QC) samples
-
Centrifuge, Evaporator (Nitrogen stream)
2. Preparation of Internal Standard (IS) Working Solution:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Dilute the stock solution with a 50:50 methanol:water mixture to create a working IS solution at an appropriate concentration (e.g., 10 µg/mL).
3. Sample Preparation:
-
Thaw urine samples, calibrators, and QCs to room temperature and vortex.
-
To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Optional Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash with a weak organic solvent, and elute with methanol.
-
Evaporate the samples to dryness under a gentle stream of nitrogen at 40-50°C.
4. Derivatization (Butylation):
-
To the dried residue, add 100 µL of 3N Butanolic HCl.
-
Seal the tubes/vials and incubate at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex thoroughly and transfer to autosampler vials.
5. UPLC-MS/MS Conditions:
-
Chromatography System: UPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute analytes, followed by a wash and re-equilibration.
6. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Illustrative MRM Transitions: The following table provides theoretical precursor and product ions for the butylated derivatives. Note: These values must be empirically optimized on the specific instrument used.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |
| N-Isobutyrylglycine (Butyl Ester) | 202.1 | 88.1 or 146.1 | Loss of butene or butoxycarbonyl group. |
| This compound (Butyl Ester) | 204.1 | 90.1 or 148.1 | Deuterated glycine fragment retains the label. |
7. Data Analysis:
-
Integrate the chromatographic peaks for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.
-
Determine the concentration of N-Isobutyrylglycine in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a vital analytical reagent for clinical and research laboratories focused on metabolic disorders. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of its non-labeled counterpart, N-Isobutyrylglycine. This measurement is fundamental for the accurate diagnosis and study of IBDH deficiency, providing crucial insights into the valine catabolism pathway and enabling better management of affected individuals. The methodologies outlined in this guide represent the robust and specific approach required for meaningful analysis in the field of metabolomics.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. researchgate.net [researchgate.net]
- 3. N-Isobutyrylglycine-2,2-D2 | C6H11NO3 | CID 162343689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]
- 7. chemscene.com [chemscene.com]
- 8. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Isobutyryl-CoA dehydrogenase (IBCD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 10. Isobutyryl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 11. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 12. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Isobutyrylglycine-d2: Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-Isobutyrylglycine-d2, a deuterated form of the endogenous metabolite N-Isobutyrylglycine. This document details its physicochemical characteristics, synthesis, purification, and analytical quantification, with a focus on its application in metabolic research and clinical diagnostics. N-Isobutyrylglycine is a key biomarker for the inborn error of metabolism known as Isobutyrylglycinuria (IBG), which results from a deficiency in the enzyme isobutyryl-CoA dehydrogenase involved in the catabolism of the amino acid valine. The deuterated standard, this compound, is an essential tool for accurate quantification of its endogenous counterpart in biological matrices.
Core Chemical Properties
This compound is a stable isotope-labeled analog of N-Isobutyrylglycine, where two hydrogen atoms on the glycine (B1666218) moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₆H₉D₂NO₃ | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Monoisotopic Mass | 147.086446705 Da | [2] |
| IUPAC Name | 2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid | [2] |
| Synonyms | N-Isobutyrylglycine-2,2-D2, N-(2-Methylpropionyl)glycine-2,2-d2 | [2] |
| CAS Number | 1219795-05-7 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥99.43% | [1] |
| Isotopic Enrichment | ≥98.5% | [1] |
Computed Properties of N-Isobutyrylglycine (Non-deuterated)
| Property | Value | Source |
| Molecular Weight | 145.16 g/mol | [3] |
| XLogP3 | 0.2 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Exact Mass | 145.07389321 Da | [3] |
| Topological Polar Surface Area | 66.4 Ų | [2] |
| Heavy Atom Count | 10 | [2] |
Metabolic Significance and Pathway
N-Isobutyrylglycine is an acyl glycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine. While normally present at low levels, its concentration increases significantly in individuals with certain inborn errors of metabolism. Specifically, elevated levels of N-Isobutyrylglycine in urine are indicative of Isobutyryl-CoA dehydrogenase deficiency, a disorder in the catabolism of the branched-chain amino acid valine.
The metabolic pathway leading to the formation of N-Isobutyrylglycine begins with the catabolism of valine, which is converted to isobutyryl-CoA. In cases of Isobutyryl-CoA dehydrogenase deficiency, isobutyryl-CoA accumulates and is subsequently conjugated with glycine by the enzyme Glycine N-acyltransferase (GLYAT) to form N-Isobutyrylglycine, which is then excreted in the urine.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of N-acyl amino acids can be adapted for the preparation of this compound. The Schotten-Baumann reaction is a common method for this purpose.
Materials:
-
Glycine-2,2-d2
-
Isobutyryl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deuterated water (D₂O) for specific labeling approaches
Procedure:
-
Dissolution: Dissolve Glycine-2,2-d2 in an aqueous solution of sodium hydroxide.
-
Acylation: Cool the solution in an ice bath and add isobutyryl chloride dropwise while stirring vigorously. Maintain the pH of the solution in the alkaline range by the concurrent addition of a sodium hydroxide solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethyl acetate (B1210297) and hexane.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol:
-
Column Preparation: Pack a silica (B1680970) gel column with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the solvent system, collecting fractions.
-
Fraction Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Quantification of N-Isobutyrylglycine in Urine by LC-MS/MS
This protocol describes a sensitive and specific method for the quantification of N-Isobutyrylglycine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Materials:
-
Urine samples
-
This compound (internal standard)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Sample Preparation:
-
Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Internal Standard Spiking: To 100 µL of supernatant, add a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 14,000 x g for 15 minutes to precipitate proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
N-Isobutyrylglycine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values to be optimized based on the instrument)
-
Conclusion
This compound is an indispensable tool for researchers and clinicians in the field of metabolic disorders. Its well-characterized chemical properties and the availability of robust analytical methods for its use as an internal standard enable the accurate and precise quantification of endogenous N-Isobutyrylglycine. This technical guide provides the foundational knowledge and detailed protocols necessary for the effective application of this compound in research and diagnostic settings, ultimately contributing to a better understanding and management of Isobutyrylglycinuria and related metabolic conditions.
References
An In-depth Technical Guide to N-Isobutyrylglycine-d2
This technical guide provides a comprehensive overview of N-Isobutyrylglycine-d2, a deuterated derivative of the endogenous metabolite N-Isobutyrylglycine. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, analysis, and biological significance of this compound. N-Isobutyrylglycine is an acyl glycine (B1666218) that serves as a biomarker for certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency. The deuterated form, this compound, is a valuable tool as an internal standard for accurate quantification in mass spectrometry-based analyses.
Core Compound Properties
This compound is characterized by the substitution of two hydrogen atoms with deuterium (B1214612) on the glycine backbone. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative studies of its non-deuterated counterpart.
| Property | Value | Source |
| Chemical Formula | C₆H₉D₂NO₃ | --INVALID-LINK-- |
| Molecular Weight | 147.17 g/mol | --INVALID-LINK-- |
| Exact Mass | 147.086446705 Da | --INVALID-LINK-- |
| IUPAC Name | 2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid | --INVALID-LINK-- |
| Synonyms | N-Isobutyrylglycine-2,2-D2, N-(2-Methylpropionyl)glycine-2,2-d2 | --INVALID-LINK-- |
| Appearance | White to off-white solid | MedChemExpress Certificate of Analysis |
| Purity (HPLC) | ≥99% | MedChemExpress Certificate of Analysis |
| Isotopic Enrichment | ≥98% | MedChemExpress Certificate of Analysis |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.
Synthesis of this compound
The synthesis of this compound can be achieved through the acylation of glycine-d2 with isobutyryl chloride.
Materials:
-
Glycine-d2
-
Isobutyryl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolution of Glycine-d2: Dissolve glycine-d2 in an aqueous solution of sodium hydroxide.
-
Acylation Reaction: Cool the glycine-d2 solution in an ice bath and slowly add isobutyryl chloride dropwise while stirring vigorously. Maintain the pH of the reaction mixture between 9 and 10 by adding NaOH solution as needed.
-
Reaction Monitoring: Allow the reaction to proceed for 2-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with HCl.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexane to yield a white to off-white solid.
Quantitative Analysis by UPLC-MS/MS
An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be employed for the sensitive and specific quantification of N-Isobutyrylglycine. This compound is used as an internal standard.
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
To a 50 µL aliquot of urine, add 10 µL of the this compound internal standard solution.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time frame to ensure separation from other urinary metabolites.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Isobutyrylglycine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by infusion and optimization).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by infusion and optimization).
-
-
Collision Energy: Optimized for each transition.
Signaling and Metabolic Pathways
N-Isobutyrylglycine is a key metabolite in the catabolism of the branched-chain amino acid valine. Its accumulation is indicative of a disruption in this pathway.
In the case of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, the conversion of isobutyryl-CoA to methacrylyl-CoA is impaired, leading to an accumulation of isobutyryl-CoA. This excess isobutyryl-CoA is then shunted to an alternative pathway where it is conjugated with glycine to form N-Isobutyrylglycine, which is subsequently excreted in the urine.[1]
N-acyl amino acids, the class of molecules to which N-Isobutyrylglycine belongs, are emerging as a class of signaling molecules with diverse biological activities.
N-acyl amino acids can interact with various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels, to elicit a range of physiological responses. They are degraded by enzymes such as fatty acid amide hydrolase (FAAH).
Experimental Workflow
A typical experimental workflow for the analysis of N-Isobutyrylglycine using its deuterated internal standard is depicted below.
This workflow outlines the key steps from sample collection to data interpretation, highlighting the use of this compound as an internal standard for accurate quantification.
References
Synthesis of N-Isobutyrylglycine-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of N-Isobutyrylglycine-d2, a deuterated analog of the endogenous metabolite N-Isobutyrylglycine. This document outlines a feasible synthetic route, detailed experimental protocols, and relevant characterization data. The information presented here is intended to support researchers and professionals in the fields of drug discovery, metabolomics, and medicinal chemistry.
Introduction
N-Isobutyrylglycine is an N-acylamino acid that serves as a biomarker for certain metabolic disorders. The deuterated isotopologue, this compound, is a valuable tool in metabolic research, particularly in studies utilizing mass spectrometry-based platforms for quantitative analysis. Its use as an internal standard allows for precise and accurate quantification of the endogenous, non-deuterated form in biological samples. This guide details a practical synthetic approach to obtain high-purity this compound.
Physicochemical and Characterization Data
A summary of the key quantitative data for the final product, this compound, is presented in Table 1. This data is crucial for quality control and for the accurate preparation of standard solutions for analytical applications.
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₆H₉D₂NO₃ |
| Molecular Weight | 147.17 g/mol |
| Purity (by HPLC) | 99.43% |
| Isotopic Enrichment | 98.5% |
| Appearance | White to off-white solid |
| Melting Point | 82.5 °C (for non-deuterated)[1] |
Spectroscopic data for the non-deuterated N-Isobutyrylglycine is available for reference and comparison.[1]
Synthetic Pathway
The synthesis of this compound can be efficiently achieved through the N-acylation of glycine-d2 with isobutyryl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the acylation of amines and alcohols.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of glycine-d2 attacks the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2]
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound based on the Schotten-Baumann reaction.
Materials and Reagents:
-
Glycine-d2
-
Isobutyryl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine-d2 (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the flask in an ice bath to 0-5 °C.
-
Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Workup:
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isobutyryl chloride is corrosive and lachrymatory. Handle with care.
-
The reaction is exothermic. Maintain proper temperature control, especially during the addition of isobutyryl chloride.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available resources.
References
Technical Guide: Determination of N-Isobutyrylglycine-d2 Molecular Weight
This document provides a detailed analysis of the molecular weight of N-Isobutyrylglycine-d2, a deuterated isotopologue of N-Isobutyrylglycine. It is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize stable isotope-labeled compounds.
Introduction
N-Isobutyrylglycine is an N-acylglycine that serves as a human urinary metabolite. Elevated levels of this compound are often indicative of metabolic disorders, particularly those related to the catabolism of the branched-chain amino acid valine. The deuterated form, this compound, is a crucial tool in metabolic studies, often used as an internal standard in mass spectrometry-based quantification to ensure analytical accuracy. Accurate molecular weight is fundamental for such applications.
Molecular Composition and Weight
The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The introduction of deuterium (B1214612), an isotope of hydrogen containing one proton and one neutron, increases the mass of the molecule. Deuterium (D or ²H) has an atomic weight of approximately 2.014 Da, while protium (B1232500) (¹H), the most common hydrogen isotope, has an atomic weight of about 1.008 Da.[1][2][3][4][5]
The standard, non-deuterated form of N-Isobutyrylglycine has a chemical formula of C₆H₁₁NO₃ and a molecular weight of approximately 145.16 g/mol .[6][7][8][9] The deuterated variant, specifically N-Isobutyrylglycine-2,2-d2, involves the substitution of two hydrogen atoms on the alpha-carbon of the glycine (B1666218) moiety with two deuterium atoms.[10] This substitution results in a calculated molecular weight of approximately 147.17 g/mol .[10]
The quantitative data for both the standard and deuterated compounds are summarized below for direct comparison.
Table 1: Molecular Properties of N-Isobutyrylglycine and this compound
| Property | N-Isobutyrylglycine | This compound |
| Chemical Formula | C₆H₁₁NO₃[6][7] | C₆H₉D₂NO₃ |
| Average Molecular Weight | 145.16 g/mol [6][7][9] | 147.17 g/mol [10] |
| Monoisotopic Mass | 145.0739 Da[7][8] | 147.0864 Da[10] |
Table 2: Standard Atomic Weights of Constituent Elements
| Element | Symbol | Standard Atomic Weight (Da) |
| Hydrogen | H | ~1.008 |
| Deuterium | D | ~2.014[1][2][3] |
| Carbon | C | ~12.011 |
| Nitrogen | N | ~14.007 |
| Oxygen | O | ~15.999 |
Experimental Protocols: Molecular Weight Calculation
The molecular weight of an isotopically labeled compound can be determined through a straightforward calculation based on the molecular formula of the parent compound.
Methodology:
-
Determine the Base Formula: The chemical formula for the non-labeled compound, N-Isobutyrylglycine, is established as C₆H₁₁NO₃.[6][7]
-
Calculate Base Molecular Weight: The molecular weight of the parent compound is calculated by summing the atomic weights of all its atoms.
-
MW = (6 * AW_C) + (11 * AW_H) + (1 * AW_N) + (3 * AW_O)
-
MW = (6 * 12.011) + (11 * 1.008) + (1 * 14.007) + (3 * 15.999) ≈ 145.16 g/mol .
-
-
Apply Isotopic Substitution: For this compound, two hydrogen atoms (H) are replaced by two deuterium atoms (D).
-
Calculate Deuterated Molecular Weight: The molecular weight is recalculated by subtracting the mass of the two replaced hydrogen atoms and adding the mass of the two deuterium atoms.
-
MW_d2 = MW_base - (2 * AW_H) + (2 * AW_D)
-
MW_d2 = 145.16 - (2 * 1.008) + (2 * 2.014) ≈ 147.17 g/mol .
-
Visualization of Calculation Workflow
The logical process for determining the molecular weight of the deuterated compound is illustrated in the following diagram.
Caption: Workflow for calculating the molecular weight of this compound.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 3. byjus.com [byjus.com]
- 4. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]
- 5. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]
- 6. chemscene.com [chemscene.com]
- 7. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-Isobutyrylglycine-2,2-D2 | C6H11NO3 | CID 162343689 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: N-Isobutyrylglycine-d2 for Quantitative Metabolomics
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Isobutyrylglycine-d2 (d2-IBG), a stable isotope-labeled internal standard essential for accurate quantification in metabolic research. The primary application of d2-IBG is in isotope dilution mass spectrometry for the precise measurement of its unlabeled analogue, N-Isobutyrylglycine (IBG). Elevated levels of IBG are a key biomarker for certain inborn errors of metabolism, particularly Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a disorder in the valine catabolism pathway. This document details the physicochemical properties of d2-IBG, its role in the context of valine metabolism, a detailed protocol for its use in quantitative analysis, and the metabolic pathway leading to the formation of its endogenous analogue.
Compound Identification and Properties
This compound is the deuterated form of N-Isobutyrylglycine, where two hydrogen atoms on the glycine (B1666218) backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Compound Name | N-Isobutyrylglycine-2,2-d2 |
| CAS Number | 1219795-05-7[1] |
| Synonyms | N-(2-Methylpropionyl)glycine-2,2-d2, N-ISOBUTYRYLGLYCINE-2,2-D2[2] |
| Molecular Formula | C₆H₉D₂NO₃[1] |
| IUPAC Name | 2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid[2] |
Table 2: Physicochemical and Analytical Data for this compound
| Property | Value | Source |
| Molecular Weight | 147.17 g/mol [1][2] | PubChem / MedChemExpress |
| Exact Mass | 147.086446705 Da[2] | PubChem (Computed) |
| Appearance | White to off-white solid | MedChemExpress[1] |
| Purity (HPLC) | 99.43% | MedChemExpress[1] |
| Isotopic Enrichment | 98.5% | MedChemExpress[1] |
Biological Context and Metabolic Significance
N-Isobutyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule and glycine.[3] This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT, E.C. 2.3.1.13).[3][4] The primary function of this pathway is to detoxify and facilitate the excretion of accumulated acyl-CoA species.[5][6]
The endogenous precursor to IBG is isobutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid, L-valine.[2][7] In a healthy metabolic state, isobutyryl-CoA is further processed by the enzyme isobutyryl-CoA dehydrogenase. However, in individuals with a deficiency in this enzyme (an inborn error of metabolism known as IBD deficiency), isobutyryl-CoA accumulates in the mitochondria.[3][4] This excess isobutyryl-CoA is then conjugated with glycine to form N-Isobutyrylglycine, which is subsequently excreted in the urine.[3][4] Therefore, elevated urinary levels of N-Isobutyrylglycine serve as a crucial diagnostic marker for this disorder.[3][4]
Valine Catabolism and N-Isobutyrylglycine Formation Pathway
The following diagram illustrates the metabolic pathway from L-valine to propionyl-CoA, highlighting the step where isobutyryl-CoA is diverted to form N-Isobutyrylglycine in cases of enzyme deficiency.
Experimental Protocols
The primary application of this compound is as an internal standard (IS) for the accurate quantification of endogenous N-Isobutyrylglycine in biological samples (e.g., urine, plasma) using isotope dilution liquid chromatography-mass spectrometry (LC-MS). The principle relies on adding a known amount of the deuterated standard to the sample at the beginning of the preparation process.[8] Because d2-IBG is chemically almost identical to the analyte, it accounts for sample loss during extraction and variations in instrument response, enabling highly accurate quantification.[8]
General Protocol for Quantification of N-Isobutyrylglycine in Urine by LC-MS/MS
This protocol is a representative methodology for the analysis of N-acylglycines and should be optimized and validated for specific laboratory conditions and instrumentation.
1. Preparation of Standards and Reagents:
-
Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of N-Isobutyrylglycine in methanol.
-
Stock Solution (Internal Standard): Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Create a series of calibration standards by serially diluting the analyte stock solution in a blank matrix (e.g., control urine).
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 µg/mL) in methanol.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of urine sample (or calibrator/QC sample), add 10 µL of the internal standard working solution. Vortex to mix.
-
Add 500 µL of 0.1% formic acid in water and vortex.
-
Condition a mixed-mode or suitable SPE cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of 0.1% formic acid in water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with 1 mL of 0.1% formic acid in water, followed by 1 mL of a weak organic solvent like 20% methanol).
-
Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile (B52724) with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from other metabolites.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in electrospray ionization positive (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
- N-Isobutyrylglycine (Analyte): e.g., m/z 146.1 → 76.1
- This compound (IS): e.g., m/z 148.1 → 78.1 (Note: Specific MRM transitions must be optimized on the instrument being used).
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.
-
Determine the concentration of N-Isobutyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram outlines the general workflow for quantitative analysis using a deuterated internal standard.
References
- 1. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycine N-acyltransferase - Wikiwand [wikiwand.com]
- 5. uniprot.org [uniprot.org]
- 6. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
physical and chemical properties of N-Isobutyrylglycine-d2
This technical guide provides an in-depth overview of the physical and chemical properties, metabolic significance, and analytical methodologies for N-Isobutyrylglycine-d2. This deuterated analog of N-isobutyrylglycine serves as a valuable tool for researchers in metabolic studies, drug development, and clinical diagnostics, particularly in the context of inborn errors of metabolism.
Core Physical and Chemical Properties
This compound is a deuterated form of N-isobutyrylglycine, an acylglycine that is a metabolite of the branched-chain amino acid valine. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉D₂NO₃ | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity (HPLC) | ≥99.43% | [1] |
| Isotopic Enrichment | ≥98.5% | [1] |
Table 2: Computed and Experimental Properties of N-Isobutyrylglycine (Non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | [2][3] |
| Molecular Weight | 145.16 g/mol | [2][3] |
| Melting Point | 82.5 °C | [2][3] |
| Water Solubility | 17.9 g/L (predicted) | [4] |
| logP | -0.11 (predicted) | [4] |
| pKa (Strongest Acidic) | 4.06 (predicted) | [4] |
Metabolic Significance and Signaling Pathways
N-isobutyrylglycine is a key biomarker in the diagnosis of certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency. This condition arises from mutations in the ACAD8 gene, leading to a dysfunctional IBD enzyme, which is crucial for the catabolism of valine. The enzymatic block leads to an accumulation of isobutyryl-CoA, which is then alternatively metabolized through conjugation with glycine (B1666218) to form N-isobutyrylglycine, leading to its elevated levels in urine.
The formation of N-isobutyrylglycine is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme responsible for the conjugation of various acyl-CoA molecules with glycine. This process is a part of the broader glycine conjugation pathway, a detoxification route for both endogenous and xenobiotic compounds.
Below are diagrams illustrating the relevant metabolic pathways.
Caption: Valine Catabolism and the Impact of IBD Deficiency.
Caption: The Glycine Conjugation Pathway for Detoxification.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of this compound in research. The following are representative methodologies for its synthesis and analysis.
Synthesis of this compound
This protocol describes a general method for the acylation of glycine-d2.
Objective: To synthesize this compound by reacting glycine-d2 with isobutyryl chloride.
Materials:
-
Isobutyryl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution of Glycine-d2: Dissolve glycine-2,2-d2 in an aqueous solution of sodium hydroxide at 0-5 °C with stirring. The molar ratio of glycine-d2 to NaOH should be approximately 1:2.
-
Acylation: Slowly add isobutyryl chloride dropwise to the cold glycine-d2 solution while maintaining vigorous stirring. The molar ratio of glycine-d2 to isobutyryl chloride should be approximately 1:1.1.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain a white to off-white solid.
Caption: Workflow for the Synthesis of this compound.
Analytical Methods
Objective: To determine the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase A to a concentration of approximately 1 mg/mL.
Objective: To confirm the structure and isotopic enrichment of this compound.
Instrumentation and Conditions:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The spectrum is expected to show signals for the isobutyryl protons and the N-H proton (if in a non-exchanging solvent), while the signal for the glycine α-protons will be absent due to deuterium substitution.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the carbon skeleton.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight and isotopic purity.
Applications in Research
This compound is primarily used as an internal standard in mass spectrometry-based methods for the quantification of N-isobutyrylglycine in biological samples such as urine and plasma. This is critical for:
-
Newborn Screening: Early detection of isobutyryl-CoA dehydrogenase deficiency.
-
Metabolic Research: Studying the flux through the valine catabolic pathway and the glycine conjugation pathway.
-
Clinical Diagnostics: Monitoring the biochemical phenotype of patients with IBD deficiency and other related metabolic disorders.
Conclusion
This compound is an indispensable tool for researchers and clinicians working in the field of metabolic disorders. Its well-defined physical and chemical properties, coupled with its metabolic significance, make it an ideal standard for accurate and precise quantification of its endogenous counterpart. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this important molecule, facilitating further research into the diagnosis and understanding of inborn errors of metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
The Biological Significance of N-Isobutyrylglycine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Biomarker in Inborn Errors of Metabolism
Abstract
N-isobutyrylglycine (IBG) is an acylated amino acid that has emerged as a critical biomarker for the diagnosis and monitoring of several inborn errors of metabolism. This technical guide provides a comprehensive overview of the biological significance of N-isobutyrylglycine, its metabolic origins, and its association with specific genetic disorders. We present a synthesis of current scientific literature, including quantitative data on urinary excretion levels in both healthy and affected individuals, detailed experimental protocols for its quantification, and visualizations of the relevant metabolic pathways. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in the field of drug development who are focused on metabolic diseases.
Introduction
N-isobutyrylglycine is a conjugate of isobutyric acid and glycine (B1666218), formed endogenously as a result of the body's detoxification processes for accumulated acyl-CoA esters. While present in trace amounts in healthy individuals, its elevated excretion in urine is a hallmark of specific metabolic dysfunctions. Understanding the nuances of N-isobutyrylglycine metabolism is crucial for the accurate diagnosis of certain organic acidurias and for the development of targeted therapeutic interventions.
Metabolic Pathway of N-Isobutyrylglycine
The formation of N-isobutyrylglycine is intrinsically linked to the catabolism of the branched-chain amino acid, valine. A deficiency in the enzyme isobutyryl-CoA dehydrogenase (IBD) leads to an accumulation of its substrate, isobutyryl-CoA. To mitigate the toxic effects of this accumulation, the body utilizes an alternative detoxification pathway wherein isobutyryl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form N-isobutyrylglycine, which is then excreted in the urine.[1][2]
Clinical Significance and Associated Disorders
Elevated levels of N-isobutyrylglycine are a primary diagnostic marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDHD) , an autosomal recessive inborn error of valine metabolism.[2] However, the clinical presentation of IBDHD can be highly variable, with some individuals remaining asymptomatic.[3]
N-isobutyrylglycine is also found to be elevated in other metabolic disorders, including:
-
Ethylmalonic Encephalopathy (EE): A severe, early-onset neurodegenerative disorder where markedly increased excretion of N-isobutyrylglycine is a characteristic finding.[4][5]
-
Propionic Acidemia (PA): An organic aciduria caused by a deficiency of propionyl-CoA carboxylase. While propionylglycine is the primary marker, other acylglycines, including N-isobutyrylglycine, may also be elevated.[2][6]
-
D-glyceric Acidemia: A rare disorder of serine and glycine metabolism where the excretion of various short-chain acylglycines, including N-isobutyrylglycine, has been reported.[3]
Interestingly, N-isobutyrylglycine has also been identified as a biomarker for the consumption of cheese.[2]
Quantitative Data on Urinary N-Isobutyrylglycine
The quantification of N-isobutyrylglycine in urine is a key diagnostic tool. The following table summarizes the typical ranges observed in healthy individuals and in patients with associated metabolic disorders. It is important to note that the degree of elevation can vary significantly among affected individuals.
| Condition | Urinary N-Isobutyrylglycine Level (mmol/mol creatinine) | Reference(s) |
| Healthy Individuals | 0 - 3 | [7] |
| Isobutyryl-CoA Dehydrogenase Deficiency (IBDHD) | Slightly to moderately elevated (can be within normal range in some cases) | [8] |
| Ethylmalonic Encephalopathy (EE) | Markedly increased | [4][5] |
| Propionic Acidemia (PA) | May be elevated | [2][6] |
Experimental Protocols for Quantification
The accurate quantification of N-isobutyrylglycine in urine is typically performed using mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Workflow for Urinary Acylglycine Analysis
The general workflow for the analysis of N-isobutyrylglycine and other acylglycines in urine involves several key steps from sample collection to data analysis.
Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of acylglycines without the need for derivatization.
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.
-
To 50 µL of urine supernatant, add 50 µL of an internal standard solution (containing isotopically labeled acylglycines, including D3-isobutyrylglycine).
-
Vortex to mix.
-
Dilute the mixture with 900 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard.
Quantification: The concentration of N-isobutyrylglycine is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of N-isobutyrylglycine. Results are typically normalized to the urinary creatinine (B1669602) concentration.
Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of organic acids, including N-isobutyrylglycine, but requires derivatization to increase the volatility of the analytes.
Sample Preparation and Derivatization:
-
To 1 mL of urine, add an internal standard (e.g., a non-endogenous organic acid like 3,3-dimethylglutaric acid).
-
Acidify the urine to pH 1-2 with hydrochloric acid.
-
Extract the organic acids with two portions of 3 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Derivatize the dried residue by adding 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.
Quantification: The concentration of the derivatized N-isobutyrylglycine is determined by comparing its peak area to that of the internal standard and referencing a calibration curve. Results are normalized to urinary creatinine.
Conclusion and Future Perspectives
N-isobutyrylglycine is a pivotal biomarker in the field of inborn errors of metabolism. Its accurate and precise quantification is essential for the diagnosis and management of IBDHD and for the differential diagnosis of other organic acidurias. The methodologies outlined in this guide provide a robust framework for the analysis of this important metabolite.
Future research should focus on establishing more refined quantitative ranges for N-isobutyrylglycine in different disease states to improve diagnostic accuracy. Furthermore, the exploration of N-isobutyrylglycine's role in the broader context of metabolic networks may uncover novel therapeutic targets for these challenging genetic disorders. The continued development of high-throughput and highly sensitive analytical methods will be instrumental in advancing our understanding of the biological significance of N-isobutyrylglycine and its clinical utility.
References
- 1. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erndim.org [erndim.org]
- 3. Excretion of short-chain N-acylglycines in the urine of a patient with D-glyceric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethylmalonic encephalopathy: clinical and biochemical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Pathway of Isobutyrylglycine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathway of isobutyrylglycine, a key biomarker for certain inborn errors of metabolism. This document details the biosynthesis and degradation of isobutyrylglycine, the enzymes involved, and associated metabolic disorders. It includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathways to serve as a valuable resource for research and drug development.
Introduction to Isobutyrylglycine
Isobutyrylglycine is an N-acylglycine, a conjugate of isobutyric acid and the amino acid glycine (B1666218). Under normal physiological conditions, it is present in trace amounts in biological fluids. However, elevated levels of isobutyrylglycine in urine and plasma are a hallmark of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, an autosomal recessive inborn error of valine metabolism.[1] The accumulation of isobutyrylglycine and other metabolites is a direct consequence of the impaired catabolism of the amino acid valine.
The Metabolic Pathway of Isobutyrylglycine
The formation of isobutyrylglycine is intrinsically linked to the catabolic pathway of the branched-chain amino acid valine.
Valine Catabolism to Isobutyryl-CoA
The breakdown of valine occurs through a series of enzymatic reactions, primarily within the mitochondria:
-
Transamination: Valine is first converted to α-ketoisovalerate by a branched-chain aminotransferase.
-
Oxidative Decarboxylation: α-ketoisovalerate is then oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.
-
Dehydrogenation: Isobutyryl-CoA is subsequently dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase (IBD). This is a critical step in the valine catabolic pathway.[2]
Formation of Isobutyrylglycine
In the event of a deficiency or dysfunction of isobutyryl-CoA dehydrogenase (IBD), isobutyryl-CoA accumulates within the mitochondria. This accumulation drives a detoxification pathway where isobutyryl-CoA is conjugated with glycine to form isobutyrylglycine.[1] This reaction is catalyzed by the enzyme Glycine N-acyltransferase .[1] The resulting isobutyrylglycine is then excreted in the urine.
Degradation of Isobutyrylglycine
Isobutyrylglycine is considered a terminal metabolite intended for excretion and does not have a significant metabolic degradation pathway in humans. Its clearance is primarily dependent on renal excretion.
Enzymology
Two key enzymes are central to the metabolic pathway of isobutyrylglycine: Isobutyryl-CoA Dehydrogenase and Glycine N-acyltransferase.
Isobutyryl-CoA Dehydrogenase (IBD)
-
Function: IBD catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA, a key step in the catabolism of valine.
-
Gene: The enzyme is encoded by the ACAD8 gene.[1][3] Mutations in this gene lead to IBD deficiency.[1][3]
-
Cofactor: Flavin adenine (B156593) dinucleotide (FAD).
Glycine N-acyltransferase
-
Function: This enzyme catalyzes the conjugation of various acyl-CoA molecules, including the accumulated isobutyryl-CoA, with glycine to form N-acylglycines.[1]
-
Location: Primarily located in the liver and kidney mitochondria.
Quantitative Data
The following tables summarize key quantitative data related to the metabolic pathway of isobutyrylglycine.
Table 1: Concentrations of Isobutyrylglycine
| Analyte | Matrix | Condition | Concentration Range |
| Isobutyrylglycine | Urine | Normal/Optimal | 0 - 3 mmol/mol creatinine[1] |
| Isobutyrylglycine | Urine | IBD Deficiency | Significantly elevated[4][5] |
| C4-Carnitine (includes Isobutyrylcarnitine) | Plasma | IBD Deficiency | Increased[6][7] |
Table 2: Enzyme Kinetic Data
| Enzyme | Substrate(s) | Km | Vmax/kcat | Source |
| Glycine N-acyltransferase (human liver) | Isobutyryl-CoA | 0.3 - 5.6 mmol/L | Not specified | [8] |
| Glycine N-acyltransferase (human liver) | Glycine | 0.5 - 2.9 mol/L | Not specified | [8] |
| Isobutyryl-CoA Dehydrogenase (recombinant human) | Isobutyryl-CoA | 2.6 µmol/L | kcat = 2.0 s⁻¹ | [9] |
Experimental Protocols
This section provides detailed methodologies for the analysis of isobutyrylglycine and the assessment of related enzyme activities.
Quantification of Isobutyrylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is a standard approach for the analysis of organic acids, including isobutyrylglycine.
1. Sample Preparation (Urine):
- To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled acylglycine).
- Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions.
- Evaporate the organic phase to dryness under a stream of nitrogen.
- Derivatize the dried residue to increase volatility. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
2. GC-MS Analysis:
- Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a non-polar or medium-polarity column).
- Injection: Inject the derivatized sample in split or splitless mode.
- Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping up to 280°C.
- Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify compounds based on their mass spectra or in selected ion monitoring (SIM) mode for targeted quantification of isobutyrylglycine and the internal standard.
3. Data Analysis:
- Identify the isobutyrylglycine peak based on its retention time and mass spectrum.
- Quantify the concentration by comparing the peak area of isobutyrylglycine to that of the internal standard.
- Normalize the result to the urinary creatinine (B1669602) concentration.
Quantification of Isobutyrylglycine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines in complex biological matrices like plasma.
1. Sample Preparation (Plasma):
- To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., stable isotope-labeled isobutyrylglycine).
- Precipitate proteins by adding a solvent like acetonitrile.
- Centrifuge to pellet the precipitated proteins.
- Transfer the supernatant and evaporate to dryness.
- Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Use a reverse-phase C18 column for separation.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is typically used.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode is commonly used.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for isobutyrylglycine and its internal standard for high selectivity and sensitivity.
3. Data Analysis:
- Integrate the peak areas for the MRM transitions of isobutyrylglycine and the internal standard.
- Calculate the concentration of isobutyrylglycine based on the peak area ratio and a calibration curve.
Isobutyryl-CoA Dehydrogenase (IBD) Enzyme Assay
This assay measures the activity of IBD in cell or tissue homogenates.
1. Sample Preparation:
- Homogenize patient-derived cells (e.g., fibroblasts or lymphocytes) or tissue samples in a suitable buffer.
- Determine the protein concentration of the homogenate.
2. Assay Reaction:
- The assay mixture typically contains a buffer (e.g., potassium phosphate), a detergent to permeabilize mitochondria, an electron acceptor (e.g., a ferrocenium (B1229745) compound or an artificial electron acceptor that changes absorbance upon reduction), and the substrate, isobutyryl-CoA.
- Start the reaction by adding the cell/tissue homogenate.
- Monitor the reduction of the electron acceptor spectrophotometrically over time. The rate of change in absorbance is proportional to the IBD activity.
3. Data Analysis:
- Calculate the enzyme activity, typically expressed as nmol of substrate converted per minute per milligram of protein.
Glycine N-acyltransferase Enzyme Assay
This assay measures the formation of isobutyrylglycine from isobutyryl-CoA and glycine.
1. Sample Preparation:
- Prepare a mitochondrial fraction from liver or kidney tissue, or use a cell lysate.
- Determine the protein concentration.
2. Assay Reaction:
- The reaction mixture includes a buffer, isobutyryl-CoA, and radiolabeled [¹⁴C]glycine.
- Initiate the reaction by adding the enzyme preparation.
- Incubate at 37°C for a defined period.
- Stop the reaction, for example, by adding acid.
3. Product Separation and Detection:
- Separate the radiolabeled isobutyrylglycine product from the unreacted [¹⁴C]glycine. This can be achieved by methods like high-performance liquid chromatography (HPLC) with a radioactivity detector or by solvent extraction followed by scintillation counting.
4. Data Analysis:
- Calculate the amount of product formed based on the radioactivity measured and express the enzyme activity in appropriate units (e.g., nmol/min/mg protein).
Visualizing the Metabolic Pathway
The following diagrams illustrate the key metabolic pathways discussed in this guide.
Caption: Metabolic pathway of isobutyrylglycine formation from valine.
References
- 1. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to the Core Advantages of Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, the pursuit of precision, accuracy, and reliability is paramount. This is especially true in regulated environments such as pharmaceutical and clinical research, where quantitative data forms the bedrock of critical decisions. This in-depth technical guide explores the fundamental advantages of employing deuterated standards in quantitative analysis, particularly in conjunction with mass spectrometry. By delving into the core principles, presenting comparative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to enhance the robustness and quality of their analytical data.
The Core Principle: Isotope Dilution Mass Spectrometry
The unparalleled utility of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by its heavier, non-radioactive isotope, deuterium.[1] This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the spiked internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[2]
By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect surrogate for the analyte.[1] Any loss of the analyte during extraction, sample handling, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[2]
Key Advantages of Deuterated Standards
The use of deuterated internal standards is widely regarded as the gold standard in quantitative bioanalysis for several compelling reasons:[3]
-
Mitigation of Matrix Effects : Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, effectively normalizing the analytical response and improving data accuracy.[2][4]
-
Correction for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[5] A deuterated standard, when added at the outset, experiences the same physical and chemical losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains unaffected.
-
Improved Accuracy and Precision : The ability to correct for both matrix effects and procedural inconsistencies leads to a significant improvement in the accuracy and precision of quantitative results compared to using other types of internal standards, such as structural analogs.[6]
-
Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation, strengthening the reliability of data submitted for regulatory approval.[2]
Quantitative Data Presentation
The superiority of deuterated internal standards is evident in the improved quality of analytical data. The following tables summarize quantitative data from various applications, highlighting the enhanced precision and accuracy achieved with their use.
Table 1: Comparison of Internal Standards for Testosterone (B1683101) Analysis by LC-MS/MS
| Internal Standard | Comparison with D2 Standard (Passing-Bablok Regression) | Key Finding | Reference |
| Testosterone-D5 | testosterone (D5) nmol/L = 0.86 × testosterone (D2) + 0.04 | Lower results were obtained when using D5 testosterone compared to D2 testosterone. | [7][8] |
| Testosterone-C13 | testosterone (C13) nmol/L = 0.90 × testosterone (D2) + 0.02 | The C13 internal standard also gave lower results but was closer to the D2 target than the D5 standard. | [7][8] |
Table 2: Method Validation for Immunosuppressant Quantification using Deuterated Standards
| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Reference |
| Cyclosporine A | 2 - 1250 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |
| Tacrolimus | 0.5 - 42.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |
| Sirolimus | 0.6 - 49.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |
| Everolimus | 0.5 - 40.8 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |
| Mycophenolic acid | 0.01 - 7.5 µg/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |
Table 3: Impact of Deuterated Internal Standards on Pesticide Analysis in Cannabis Matrices
| Analyte | Matrix | Accuracy without IS (%) | Accuracy with Deuterated IS (%) | RSD without IS (%) | RSD with Deuterated IS (%) | Reference |
| Dimethoate | Multiple | > 60% difference | within 25% | > 50% | < 20% | [10] |
| Carbofuran | Multiple | > 60% difference | within 25% | > 50% | < 20% | [10] |
| Imidacloprid | Multiple | - | - | > 50% | - | [10] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. The following sections provide methodologies for common sample preparation techniques and LC-MS/MS analysis where deuterated standards are integral.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and simple method for removing the majority of proteins from a plasma sample.[11]
Materials:
-
Plasma sample
-
Deuterated internal standard working solution
-
Acetonitrile (B52724) (ACN), ice-cold
Procedure:
-
Thaw plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
To 100 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the deuterated internal standard working solution.
-
Add 250 µL of ice-cold acetonitrile to the mixture.
-
Vortex the mixture vigorously for 5 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 14,800 rpm for 2 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Extracts
SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.[6][12]
Materials:
-
Plasma sample
-
Deuterated internal standard working solution
-
SPE cartridge (e.g., C18)
-
Methanol (B129727) (for conditioning and elution)
-
Aqueous buffer (for equilibration)
-
Weak aqueous solvent (for washing)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of an aqueous buffer (e.g., 2% formic acid in water) through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample (spiked with the deuterated internal standard) onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS injection.
Protocol 3: QuEChERS for Pesticide Residue Analysis in Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticides from food samples.[13][14][15]
Materials:
-
Homogenized food sample (e.g., fruit, vegetable)
-
Deuterated internal standard working solution
-
Acetonitrile
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (d-SPE) sorbent (e.g., PSA, C18)
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the deuterated internal standard working solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.
-
Shake for 30 seconds.
-
Centrifuge for 2 minutes.
-
Transfer the supernatant to a vial for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis
The following provides general parameters for an LC-MS/MS analysis. Specific conditions will need to be optimized for each analyte.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[5]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol[5]
-
Gradient: A suitable gradient to achieve separation of the analyte from interferences.
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 5-10 µL
MS/MS Parameters:
-
Ionization Mode: ESI positive or negative, depending on the analyte.
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: At least two transitions (quantifier and qualifier) should be optimized for both the analyte and the deuterated internal standard.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.
Conclusion
Deuterated internal standards are an indispensable tool in modern analytical science, providing the foundation for highly accurate, precise, and robust quantitative methods. By effectively compensating for the inherent variability of analytical procedures and mitigating the challenges of complex biological matrices, they enable researchers, scientists, and drug development professionals to generate data of the highest quality and integrity. While considerations such as isotopic purity and the potential for kinetic isotope effects must be taken into account, the strategic implementation of deuterated standards remains the gold standard for reliable quantification in mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. a protein precipitation extraction method [protocols.io]
- 12. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 13. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimisanj.com [shimisanj.com]
- 15. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for N-Isobutyrylglycine-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine catabolism.[1][2][3] Elevated levels of N-isobutyrylglycine are also associated with other metabolic conditions such as ethylmalonic encephalopathy and propionic acidemia.[1][3] Accurate and precise quantification of this metabolite in biological matrices like urine and plasma is therefore essential for clinical diagnostics and research.
The gold standard for quantitative analysis of small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The accuracy of this technique relies heavily on the use of a suitable internal standard to correct for variations in sample preparation, matrix effects, and instrument response.[4] A stable isotope-labeled internal standard, such as N-Isobutyrylglycine-d2, is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process, but is distinguishable by its mass-to-charge ratio (m/z).[5][6]
These application notes provide a detailed protocol for the quantitative analysis of N-Isobutyrylglycine in human urine and plasma using this compound as an internal standard.
Metabolic Pathway of N-Isobutyrylglycine
N-acylglycines are typically minor metabolites of fatty acids.[1][3] However, in certain metabolic disorders, the accumulation of specific acyl-CoA esters leads to their conjugation with glycine (B1666218).[3][4] N-Isobutyrylglycine is formed from the conjugation of isobutyryl-CoA and glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase.[1][3] In IBD deficiency, the impaired activity of isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA, which is then shunted towards the formation of N-isobutyrylglycine.[2][3]
References
- 1. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Isobutyryl-CoA dehydrogenase deficiency: isobutyrylglycinuria and ACAD8 gene mutations in two infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Isobutyrylglycine-d2 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine metabolism. Accurate and precise quantification of N-Isobutyrylglycine in biological matrices such as urine and plasma is essential for clinical research and diagnostic applications. The use of a stable isotope-labeled internal standard, such as N-Isobutyrylglycine-d2, is the gold standard for quantitative analysis by mass spectrometry. This internal standard co-elutes with the analyte, compensating for variations in sample preparation and instrument response, thereby ensuring the reliability of the results.[1]
These application notes provide a comprehensive guide for the utilization of this compound as an internal standard for the quantitative analysis of N-Isobutyrylglycine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of N-Isobutyrylglycine using this compound as an internal standard.
| Parameter | N-Isobutyrylglycine | This compound | Reference |
| Molecular Weight ( g/mol ) | 145.16 | 147.17 | [2][3] |
| Precursor Ion (m/z) [M+H] | 146.1 | 148.1 | [2] |
| Product Ion (m/z) | 76.1 | 78.1 | [2] |
| Linearity Range | 1.0 - 500 nM | - | [1] |
| Lower Limit of Quantification (LLOQ) | 1 - 5 nM | - | [1] |
| Typical Retention Time (UPLC) | ~2.2 minutes | ~2.2 minutes | [4] |
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of N-Isobutyrylglycine.
Sample Preparation
a) Urine Samples:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol (B129727)/water at a concentration of 100 nM).
-
Vortex for an additional 10 seconds.
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
b) Plasma Samples:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (this compound in methanol at a concentration of 1 µM).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 30-40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions:
-
System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B
-
5.0 min: 5% B
-
b) Mass Spectrometry (MS) Conditions:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| N-Isobutyrylglycine | 146.1 | 76.1 | 0.1 | 20 | 15 |
| This compound | 148.1 | 78.1 | 0.1 | 20 | 15 |
Signaling Pathways and Experimental Workflows
Valine Metabolism and N-Isobutyrylglycine Formation
N-Isobutyrylglycine is a metabolite derived from the catabolism of the branched-chain amino acid, valine. In individuals with IBD deficiency, the enzyme isobutyryl-CoA dehydrogenase is unable to convert isobutyryl-CoA to methacrylyl-CoA. This leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) by the enzyme Glycine N-acyltransferase to form N-Isobutyrylglycine, which is subsequently excreted in the urine.
Caption: Valine metabolism pathway and the formation of N-Isobutyrylglycine in IBD deficiency.
Glycine N-Acyltransferase Reaction
The formation of N-Isobutyrylglycine is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase. This enzyme facilitates the conjugation of an acyl group from a CoA thioester, in this case, isobutyryl-CoA, to the amino group of glycine.
References
- 1. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Isobutyrylglycine-2,2-D2 | C6H11NO3 | CID 162343689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Analysis of N-Isobutyrylglycine with N-Isobutyrylglycine-d2 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), an inborn error of valine metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of N-Isobutyrylglycine in biological matrices. The use of a stable isotope-labeled internal standard, N-Isobutyrylglycine-d2, is essential for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis. These application notes provide a comprehensive overview and detailed protocols for the analysis of N-Isobutyrylglycine using LC-MS/MS with this compound as an internal standard.
Clinical Significance
Isobutyryl-CoA dehydrogenase is a key enzyme in the catabolism of the branched-chain amino acid valine.[1][2] A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA, which is subsequently conjugated with glycine (B1666218) to form N-Isobutyrylglycine and excreted in the urine.[3] Therefore, elevated levels of N-Isobutyrylglycine in urine are a hallmark of IBDD.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of N-Isobutyrylglycine in biological samples.
Caption: A general overview of the analytical workflow for N-Isobutyrylglycine quantification.
Quantitative Data
The following table summarizes the expected concentrations of N-Isobutyrylglycine in urine from healthy individuals and those with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).
| Analyte | Matrix | Population | Concentration Range (mmol/mol creatinine) | Reference |
| N-Isobutyrylglycine | Urine | Healthy Individuals | 0 - 3 | [4] |
| N-Isobutyrylglycine | Urine | IBDD Patients | Significantly Elevated | [2][3] |
Experimental Protocols
Protocol 1: Sample Preparation
A. Urine Samples (Dilute-and-Shoot)
-
Thaw frozen urine samples to room temperature and vortex for 10 seconds.
-
Centrifuge the samples at 1,500 x g for 5 minutes to pellet any precipitate.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (this compound in 50% methanol/water).
-
Vortex the mixture for 10 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
B. Plasma Samples (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 200 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
A. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |
B. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
C. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Isobutyrylglycine | 146.1 | 76.1 | 100 | 15 |
| This compound | 148.1 | 78.1 | 100 | 15 |
Signaling Pathway
The following diagram illustrates the metabolic pathway of valine catabolism and the role of Isobutyryl-CoA Dehydrogenase. A deficiency in this enzyme leads to the accumulation of Isobutyryl-CoA and its subsequent conversion to N-Isobutyrylglycine.
Caption: The metabolic fate of valine and the impact of IBD deficiency.
Conclusion
The LC-MS/MS method described provides a robust and sensitive tool for the quantitative analysis of N-Isobutyrylglycine in biological samples. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this protocol well-suited for clinical research and diagnostic applications in the context of inborn errors of metabolism.
References
Application Notes and Protocols for the Quantification of N-Isobutyrylglycine in Human Urine using N-Isobutyrylglycine-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutyrylglycine is an N-acylglycine that serves as a crucial biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly Isobutyryl-CoA dehydrogenase (IBD) deficiency. This condition results from a defect in the catabolism of the amino acid valine. Quantitative analysis of N-Isobutyrylglycine in urine is the primary method for detecting this metabolic disorder. The use of a stable isotope-labeled internal standard, such as N-Isobutyrylglycine-d2, is essential for accurate and precise quantification by correcting for variations in sample preparation and instrument response.
This document provides a detailed protocol for the analysis of N-Isobutyrylglycine in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.
Metabolic Pathway of Valine and Formation of N-Isobutyrylglycine
In individuals with IBD deficiency, the enzyme Isobutyryl-CoA dehydrogenase is unable to properly metabolize Isobutyryl-CoA, a key intermediate in the valine catabolic pathway. This leads to an accumulation of Isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-Isobutyrylglycine and subsequently excreted in the urine.
Valine metabolism and the formation of N-Isobutyrylglycine in IBD deficiency.
Experimental Protocol: UPLC-MS/MS Analysis
This protocol outlines the steps for sample preparation, instrument setup, and data analysis for the quantitative determination of N-Isobutyrylglycine in urine.
Materials and Reagents
-
N-Isobutyrylglycine analytical standard
-
This compound internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Urine collection containers
-
Centrifuge tubes
-
Autosampler vials
Sample Preparation
A simple "dilute-and-shoot" method is often sufficient for urine analysis. For enhanced sensitivity and removal of potential interferences, a solid-phase extraction (SPE) can be employed.
Method 1: Dilute-and-Shoot
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
In a clean centrifuge tube, combine 50 µL of the urine supernatant with 450 µL of an internal standard working solution (containing this compound at a concentration of 1 µg/mL in 10% acetonitrile/water).
-
Vortex the mixture thoroughly.
-
Transfer the final solution to an autosampler vial for UPLC-MS/MS analysis.
Method 2: Solid-Phase Extraction (for cleaner samples)
-
Follow steps 1 and 2 from the "Dilute-and-Shoot" method.
-
Condition an anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the urine supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acylglycines with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the internal standard working solution.
-
Transfer to an autosampler vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | See Table 2 |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
UPLC Gradient
Table 2: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| Initial | 0.4 | 98.0 | 2.0 | - |
| 1.00 | 0.4 | 98.0 | 2.0 | 6 |
| 5.00 | 0.4 | 50.0 | 50.0 | 6 |
| 5.50 | 0.4 | 5.0 | 95.0 | 6 |
| 6.50 | 0.4 | 5.0 | 95.0 | 6 |
| 7.00 | 0.4 | 98.0 | 2.0 | 6 |
| 10.00 | 0.4 | 98.0 | 2.0 | 6 |
MRM Transitions
Table 3: MRM Transitions for N-Isobutyrylglycine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |
| N-Isobutyrylglycine | 146.1 | 76.1 | 15 | 0.05 |
| This compound | 148.1 | 78.1 | 15 | 0.05 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Data Analysis and Quantitative Data Summary
Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of N-Isobutyrylglycine into a surrogate matrix (e.g., synthetic urine or a pooled normal urine sample). The concentration of the this compound internal standard should be kept constant across all calibrators and samples. Plot the peak area ratio (N-Isobutyrylglycine / this compound) against the concentration of N-Isobutyrylglycine to generate a calibration curve. A linear regression with a weighting factor of 1/x is typically used.
Method Performance Characteristics
The following table summarizes typical performance characteristics for a validated UPLC-MS/MS method for N-Isobutyrylglycine in urine.
Table 4: Summary of Quantitative Method Performance
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.1 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
| Matrix Effect | Minimal, compensated by the use of the internal standard |
Experimental Workflow Diagram
Workflow for the quantitative analysis of N-Isobutyrylglycine in urine.
Conclusion
The described UPLC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of N-Isobutyrylglycine in human urine. This protocol is suitable for clinical research, diagnostic screening, and therapeutic monitoring of individuals with Isobutyryl-CoA dehydrogenase deficiency. Adherence to good laboratory practices and proper method validation are crucial for obtaining reliable results.
Application Notes and Protocols for N-isobutyrylglycine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isobutyrylglycine is an N-acylglycine that serves as a crucial biomarker for the diagnosis of several inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine metabolism.[1] Elevated levels of N-isobutyrylglycine are also associated with other metabolic disorders such as ethylmalonic encephalopathy and propionic acidemia.[1] The quantitative analysis of N-isobutyrylglycine in biological matrices, primarily urine, is therefore essential for the diagnosis and monitoring of these conditions.[1][2]
This document provides detailed application notes and protocols for the sample preparation and analysis of N-isobutyrylglycine using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of N-isobutyrylglycine
N-isobutyrylglycine is formed from the conjugation of isobutyryl-CoA and glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase.[1][3] Isobutyryl-CoA is an intermediate in the catabolism of the branched-chain amino acid valine.[4] In individuals with IBD deficiency, the impaired activity of isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA, which is then shunted towards the formation and subsequent urinary excretion of N-isobutyrylglycine.[1][4]
Caption: Biosynthesis of N-isobutyrylglycine.
Sample Preparation Protocols
The choice of sample preparation method depends on the analytical platform (LC-MS/MS or GC-MS) and the specific requirements for sensitivity and throughput.
Protocol 1: "Dilute-and-Shoot" for Urine (LC-MS/MS)
This is a rapid and straightforward method suitable for high-throughput analysis.[5]
Experimental Protocol:
-
Sample Thawing and Centrifugation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge at 4000 x g for 5 minutes to pellet any particulate matter.[5]
-
-
Dilution:
-
Final Preparation:
-
Vortex the diluted sample for 10 seconds.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.[5]
-
Caption: "Dilute-and-Shoot" workflow for urine.
Protocol 2: Solid-Phase Extraction (SPE) for Urine (LC-MS/MS)
SPE is employed for cleaner extracts and to concentrate the analytes, which can improve sensitivity. Anion exchange SPE is particularly effective for acidic compounds like acylglycines.[2][6]
Experimental Protocol:
-
Sample Preparation:
-
To an aliquot of urine containing 1 mg of creatinine, add an equal volume of 0.01 mol/L Ba(OH)₂ and an internal standard.
-
Mix and centrifuge the sample.
-
Take half of the supernatant, dilute it with three volumes of distilled water, and adjust the pH to 8-8.5.[7]
-
-
SPE Cartridge Conditioning:
-
Condition an anion exchange SPE cartridge by washing it sequentially with 2 mL of methanol, 2 mL of distilled water, and 2 mL of 1 mol/L acetic acid.
-
Wash the cartridge with distilled water until the pH of the eluate is neutral.[7]
-
-
Sample Loading and Washing:
-
Elution:
-
Elute the acylglycines from the cartridge sequentially with:
-
1 mL of n-butanol/formic acid/concentrated sulfuric acid (80/20/0.5 by vol)
-
1 mL of ethyl acetate (B1210297)/formic acid/concentrated sulfuric acid (80/20/0.5 by vol)
-
1 mL of pure methanol[7]
-
-
-
Evaporation and Reconstitution:
-
Collect the eluates and evaporate them to dryness under a gentle stream of nitrogen at 50 °C.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction workflow for urine.
Protocol 3: Derivatization for GC-MS Analysis of Urine
GC-MS analysis of polar analytes like N-isobutyrylglycine requires a derivatization step to increase their volatility.[8]
Experimental Protocol: Silylation
This protocol uses trimethylsilyl (B98337) (TMS) derivatives.
-
Extraction and Drying:
-
Derivatization:
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.[7]
-
Alternative Derivatization: Esterification and Amidation
-
Drying and Esterification:
-
Evaporate a 10 µL aliquot of urine to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 2 M HCl in methanol.
-
Seal the vial and heat at 80 °C for 60 minutes to form methyl esters.[9]
-
-
Amidation:
-
After cooling, evaporate the solvent to dryness.
-
Add 100 µL of pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate.
-
Seal the vial and heat at 65 °C for 30 minutes to form N-pentafluoropropionic amides.[9]
-
-
Extraction:
-
After cooling, evaporate the reagents to dryness.
-
Reconstitute the residue in 200 µL of 400 mM borate (B1201080) buffer (pH 8.5) followed immediately by 200 µL of toluene (B28343).
-
Vortex for 60 seconds and centrifuge.[9]
-
-
Analysis:
-
Transfer an aliquot of the upper toluene layer to an autosampler vial for GC-MS analysis.[9]
-
Caption: General workflow for GC-MS analysis.
Quantitative Data
The following table summarizes the quantitative performance data for the analysis of acylglycines from the literature. Note that specific data for N-isobutyrylglycine is limited, and the presented data is for a panel of acylglycines.
| Parameter | Method | Matrix | Value | Reference |
| Linearity Range | LC-MS/MS | Urine/Plasma | 0.1 - 100 µM | [5] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | Urine/Plasma | 0.1 µM | [5] |
| Correlation Coefficient (r²) | LC-MS/MS | Urine/Plasma | > 0.99 | [5] |
| Linearity Range | GC-MS | Urine | 1.0 - 300 µg/mL (for 15 amino acids) | [10] |
| Limit of Detection (LOD) | GC-MS | Urine | 0.5 µg/mL (for most of 15 amino acids) | [10] |
| Linearity Range | UPLC-MS/MS | Dried Blood Spots | 0.005 - 25.0 µM | [11] |
Concluding Remarks
The selection of a sample preparation method for N-isobutyrylglycine analysis is a critical step that influences the accuracy, precision, and throughput of the assay. For rapid screening and high-throughput applications, the "dilute-and-shoot" LC-MS/MS method is highly effective for urine samples. For enhanced sensitivity and to minimize matrix effects, solid-phase extraction is recommended. GC-MS analysis, while requiring a derivatization step, offers excellent chromatographic resolution and is a well-established technique for the analysis of organic acids and amino acid metabolites. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of N-isobutyrylglycine. Method validation should always be performed in the target matrix to ensure the reliability of the results.
References
- 1. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Showing Compound Isobutyrylglycine (FDB022208) - FooDB [foodb.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct extract derivatization for determination of amino acids in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Isobutyrylglycine-d2 in Metabolomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Isobutyrylglycine and its Deuterated Analog
N-Isobutyrylglycine is an N-acylglycine that serves as a crucial biomarker for the inborn error of metabolism known as isobutyryl-CoA dehydrogenase (IBD) deficiency.[1][2] This condition arises from a defect in the valine catabolism pathway, leading to an accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-Isobutyrylglycine and excreted in urine.[1][2] Accurate and precise quantification of N-Isobutyrylglycine in biological matrices such as urine and plasma is essential for the diagnosis and monitoring of IBD deficiency.
N-Isobutyrylglycine-d2 is a stable isotope-labeled internal standard designed for use in mass spectrometry-based metabolomics studies. The incorporation of two deuterium (B1214612) atoms results in a molecule that is chemically identical to the endogenous analyte but has a different mass-to-charge ratio (m/z). This allows for its use as an internal standard to correct for variations in sample preparation and instrument response, thereby enabling highly accurate and precise quantification of N-Isobutyrylglycine.
Applications in Metabolomics
The primary application of this compound is in the quantitative analysis of N-Isobutyrylglycine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is widely used in clinical diagnostics, particularly in newborn screening programs, to detect inborn errors of metabolism.[3] Additionally, it is a valuable tool in drug development and metabolic research for studying the effects of therapeutic interventions on the valine catabolism pathway and for monitoring potential off-target effects on amino acid metabolism.
Quantitative Data for N-Isobutyrylglycine
The concentration of N-Isobutyrylglycine is typically measured in urine and plasma. The following table summarizes the expected concentration ranges in healthy individuals and in patients with IBD deficiency.
| Analyte | Matrix | Condition | Concentration Range |
| N-Isobutyrylglycine | Urine | Healthy/Normal | 0 - 3 mmol/mol creatinine[1][2] |
| N-Isobutyrylglycine | Urine | IBD Deficiency | Slightly to significantly elevated[4][5][6] |
| C4-Acylcarnitine (includes Isobutyrylcarnitine) | Dried Blood Spot (Newborn Screening) | IBD Deficiency | Elevated (e.g., >1.30 µmol/L)[3] |
| C4-Acylcarnitine (includes Isobutyrylcarnitine) | Plasma | IBD Deficiency | Increased[4][7] |
Note: Quantitative ranges for elevated levels in patients can be highly variable. "Slightly elevated" or "significantly elevated" are often used in literature, and diagnosis is typically confirmed by genetic testing.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the valine catabolism pathway, highlighting the metabolic block in IBD deficiency, and a typical experimental workflow for the quantitative analysis of N-Isobutyrylglycine using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - Minerva Pediatrics 2024 October;76(5):645-51 - Minerva Medica - Journals [minervamedica.it]
- 7. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Isobutyrylglycine-d2 in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of Isobutyryl-CoA dehydrogenase (IBD) deficiency, an inborn error of valine metabolism. The quantitative analysis of N-Isobutyrylglycine in biological fluids, primarily urine, is essential for clinical diagnosis and research. To ensure accuracy and precision in mass spectrometry-based assays, a stable isotope-labeled internal standard is indispensable. N-Isobutyrylglycine-d2, a deuterated analog of N-Isobutyrylglycine, serves as an ideal internal standard for isotope dilution mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
Clinical Significance
Elevated levels of N-Isobutyrylglycine are indicative of a disruption in the valine catabolism pathway, specifically the deficiency of the isobutyryl-CoA dehydrogenase enzyme. This leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-Isobutyrylglycine and excreted in the urine. Quantitative analysis of urinary N-Isobutyrylglycine is a key diagnostic marker for IBD deficiency.[1][2]
Application: Internal Standard for Quantitative Analysis
This compound is employed as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise quantification of N-Isobutyrylglycine in clinical samples. By adding a known amount of this compound to each sample, calibration standard, and quality control, the ratio of the analyte to the internal standard peak area can be used to construct a calibration curve and accurately determine the concentration of the endogenous analyte.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of N-Isobutyrylglycine using this compound as an internal standard.
Table 1: Reference Ranges for Urinary N-Isobutyrylglycine
| Population | Concentration Range (µmol/mmol creatinine) | Source |
| Normal Individuals | < 2.9 | Urine Metabolome Database |
| Normal Individuals (Mean and Range) | 1.3 (0.3-5.5) | Urine Metabolome Database |
Table 2: Suggested Concentrations for Calibration Standards and Quality Controls (Urine)
| Level | Concentration (µM) |
| Calibration Standard 1 | 0.05 |
| Calibration Standard 2 | 0.1 |
| Calibration Standard 3 | 0.5 |
| Calibration Standard 4 | 1.0 |
| Calibration Standard 5 | 5.0 |
| Calibration Standard 6 | 10.0 |
| Calibration Standard 7 | 25.0 |
| Quality Control - Low (LQC) | 0.15 |
| Quality Control - Medium (MQC) | 2.5 |
| Quality Control - High (HQC) | 20.0 |
Note: The calibration range can be adjusted based on the expected concentrations in patient samples and instrument sensitivity.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
1.1. Stock Solutions (1 mg/mL):
-
N-Isobutyrylglycine: Accurately weigh approximately 1 mg of N-Isobutyrylglycine and dissolve it in 1 mL of methanol (B129727).
-
This compound: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
1.2. Working Standard Solutions:
-
Perform serial dilutions of the N-Isobutyrylglycine stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve (e.g., at concentrations of 0.5, 1, 5, 10, 50, 100, and 250 µM).
1.3. Quality Control (QC) Working Solutions:
-
From a separate weighing of N-Isobutyrylglycine, prepare stock and working solutions for low, medium, and high QC samples (e.g., at concentrations of 1.5, 25, and 200 µM).
1.4. Internal Standard (IS) Working Solution (e.g., 1 µg/mL):
-
Dilute the this compound stock solution with 50% methanol to a final concentration of 1 µg/mL. The optimal concentration should be determined to provide a stable and appropriate signal intensity.
Protocol 2: Urine Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 4000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 50 µL of the this compound internal standard working solution.
-
Add 400 µL of 50% methanol.
-
Vortex for 10 seconds.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
3.2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Predicted): These should be optimized on the specific instrument.
Table 3: Predicted MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-Isobutyrylglycine | 146.1 | 71.1 | 100 | 15 |
| This compound | 148.1 | 71.1 | 100 | 15 |
Note: The product ion at m/z 71.1 corresponds to the isobutyryl cation. Other product ions may be possible and should be investigated during method development.
Visualizations
Caption: Experimental workflow for N-Isobutyrylglycine quantification.
Caption: Valine catabolism and the role of IBD deficiency.
Caption: Role of this compound as an internal standard.
References
The Strategic Application of Deuterated Amino Acid Derivatives in Modern Research
Deuterated amino acid derivatives, where hydrogen atoms are strategically replaced by their heavier, stable isotope deuterium (B1214612), are indispensable tools in contemporary scientific research. This isotopic substitution provides a powerful, non-perturbative method to probe and manipulate biological systems. By altering physicochemical properties such as bond strength, these derivatives enable researchers to gain profound insights into drug metabolism, protein structure, and metabolic pathways. This technical guide provides detailed application notes and protocols for the use of deuterated amino acids in key scientific domains, including drug development, quantitative proteomics, and structural biology.
Application 1: Enhancing Drug Efficacy and Pharmacokinetics
One of the most impactful applications of deuteration is in drug development to improve the metabolic stability and pharmacokinetic profiles of therapeutic agents. This strategy is centered on the Deuterium Kinetic Isotope Effect (KIE) .
Application Note: The substitution of a hydrogen atom with a deuterium atom at a site of metabolic modification creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1] Many drug metabolism pathways, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[2][3] The greater energy required to break the C-D bond can significantly slow down this metabolic process.[3] This reduced rate of metabolism can lead to several therapeutic advantages:
-
Increased Half-Life (t½): The drug remains in the body for a longer period.[3][4]
-
Greater Drug Exposure (AUC): A higher overall concentration of the drug is maintained in the bloodstream over time.[3]
-
Reduced Dosing Frequency: Patients may need to take the medication less often, improving adherence.[3][4]
-
Lower Pill Burden: Smaller doses may be required to achieve the desired therapeutic effect.[3]
-
Improved Safety Profile: Slower metabolism can lead to lower peak plasma concentrations (Cmax) and potentially reduce the formation of toxic metabolites.[4][5][6]
A prime example of this strategy is Deutetrabenazine (Austedo®) , the first deuterated drug to receive FDA approval.[7] It is a deuterated version of tetrabenazine (B1681281), used to treat chorea associated with Huntington's disease and tardive dyskinesia.[7][8][9] Deuteration of the methoxy (B1213986) groups in tetrabenazine slows its metabolism by CYP2D6, leading to a more favorable pharmacokinetic profile and improved tolerability compared to its non-deuterated counterpart.[7][9][10]
Quantitative Data: Pharmacokinetic Profile of Deutetrabenazine vs. Tetrabenazine
The table below summarizes the key pharmacokinetic parameters of the active metabolites of Deutetrabenazine and Tetrabenazine, illustrating the significant impact of deuteration.
| Parameter | Active Metabolites of Tetrabenazine | Active Metabolites of Deutetrabenazine | Fold Change |
| Half-Life (t½) | ~5 hours | ~9-11 hours | ~2x |
| Area Under the Curve (AUC) | Lower | Approximately 2-fold higher | ~2x |
| Maximum Concentration (Cmax) | Higher peaks | Lower, more stable peaks | Lower |
| Dosing Frequency | Three times daily | Twice daily | Reduced |
Data compiled from multiple sources indicating the general pharmacokinetic improvements.[7][8][9]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method to assess the metabolic stability of a deuterated compound compared to its non-deuterated analog.[3][11]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance in a liver microsomal incubation.
2. Materials:
-
Test compounds (deuterated and non-deuterated versions)
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Deuterated internal standard (for LC-MS/MS analysis)[11]
-
Quenching solution: Ice-cold acetonitrile (B52724) (ACN) containing the internal standard[11]
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation:
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and working solutions by diluting in buffer (e.g., to 100 µM).
-
Prepare the microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[3]
-
Prepare the quenching solution with the internal standard at a fixed concentration.
-
-
Incubation Setup:
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound working solutions to initiate the reaction (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[3]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and add it to a separate plate containing the ice-cold quenching solution to stop the reaction.[11]
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[11]
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the test compound to the deuterated internal standard for each time point.[11]
-
Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at T=0.[11]
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[3]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[3]
-
Compare the t½ values of the deuterated and non-deuterated compounds.
-
Application 2: Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the accurate quantification of protein abundance between different cell populations.[12][13][14] Deuterated amino acids serve as a cost-effective alternative to ¹³C or ¹⁵N-labeled amino acids for this purpose.[1]
Application Note: In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for one essential amino acid.[14] One medium contains the normal 'light' amino acid, while the other contains a 'heavy,' isotopically labeled version (e.g., deuterated leucine (B10760876), Leu-d3).[13] Over several cell divisions, the heavy amino acid is fully incorporated into all newly synthesized proteins.[13][15] After experimental treatment, the cell populations are combined, proteins are extracted and digested (typically with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[12] Peptides from the 'light' and 'heavy' samples are chemically identical but differ in mass, appearing as a pair of peaks in the mass spectrum. The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein in the two samples.[12]
Quantitative Data: SILAC Labeling Efficiency
| Parameter | Value | Description |
| Required Cell Doublings | >5 | Number of cell divisions needed for >97% incorporation of the labeled amino acid.[13] |
| Typical Labeling Efficiency | >98% | The percentage of the target amino acid that is successfully replaced by its heavy counterpart. |
| Quantification Accuracy | <15% error | The typical margin of error for relative protein quantification using SILAC. |
| Mass Shift (Leucine-d3) | +3 Da | The mass difference for each incorporated deuterated leucine residue. |
Experimental Protocol: General SILAC Workflow for Quantitative Proteomics
This protocol provides a generalized workflow for a two-condition SILAC experiment using deuterated amino acids.[12][16]
1. Objective: To compare the relative abundance of proteins between a control and a treated cell population.
2. Materials:
-
Mammalian cell line (auxotrophic for the amino acid to be labeled, e.g., Arginine and Lysine)
-
SILAC-grade cell culture medium (lacking the standard 'light' amino acids)
-
'Light' amino acids (e.g., L-Lysine, L-Arginine)
-
'Heavy' deuterated amino acids (e.g., L-Lysine-d4, L-Arginine-d10)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Standard cell culture equipment
-
Lysis buffer, protease/phosphatase inhibitors
-
Protein digestion reagents (Trypsin, DTT, Iodoacetamide)
-
LC-MS/MS system
3. Procedure:
-
Cell Culture and Labeling:
-
Culture two separate populations of cells.
-
Population 1 (Light): Grow in SILAC medium supplemented with 'light' amino acids.
-
Population 2 (Heavy): Grow in SILAC medium supplemented with 'heavy' deuterated amino acids.
-
Allow cells to grow for at least 5-6 doublings to ensure complete incorporation of the labeled amino acids.[13]
-
-
Experimental Treatment:
-
Apply the desired treatment to one cell population (e.g., the 'heavy' labeled cells) while leaving the other ('light' cells) as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations.
-
Determine the cell count or total protein concentration for each population.
-
Combine the 'light' and 'heavy' cell pellets at a 1:1 ratio.[12]
-
Lyse the combined cells in a suitable buffer containing protease inhibitors.
-
-
Protein Digestion:
-
Extract total protein from the cell lysate.
-
Reduce the proteins with DTT, alkylate with iodoacetamide, and digest into peptides using sequencing-grade trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.
-
-
Data Analysis:
-
Use specialized software to identify peptide pairs (light vs. heavy).
-
Calculate the intensity ratios for thousands of identified peptides.
-
Map the peptides back to their parent proteins and determine the average protein abundance ratio, identifying up-regulated or down-regulated proteins.
-
Application 3: Structural Biology via Nuclear Magnetic Resonance (NMR)
In NMR spectroscopy, deuteration is a critical tool for studying the structure and dynamics of large proteins and protein complexes.[1][]
Application Note: The NMR spectra of large proteins (>25 kDa) are often poorly resolved due to signal overlap and rapid signal decay (relaxation).[18] Replacing protons with deuterons, which are effectively "silent" in ¹H-NMR experiments, dramatically simplifies the spectra.[1] This approach, known as perdeuteration, involves expressing the protein in a deuterated medium (D₂O).[19][20] It allows researchers to:
-
Reduce Spectral Crowding: Fewer proton signals lead to a less crowded and more easily interpretable spectrum.[1]
-
Aid in Resonance Assignment: Comparing spectra from protonated and selectively deuterated samples helps in assigning signals to specific amino acid residues.[1]
-
Study Large Macromolecules: Deuteration, often combined with specific re-introduction of protons at key positions (e.g., methyl groups), enables the study of proteins and complexes that would otherwise be too large for NMR analysis.[19][21]
Experimental Protocol: Expression and Purification of Deuterated Protein for NMR
This protocol describes a general method for producing a uniformly deuterated protein in E. coli for NMR studies.[19]
1. Objective: To produce a highly deuterated protein sample suitable for NMR structural analysis.
2. Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.
-
Minimal medium components prepared in 100% D₂O.
-
Deuterated carbon source (e.g., ¹²C,d-glucose or ¹³C,d-glucose).
-
¹⁵N-labeled ammonium (B1175870) chloride (¹⁵NH₄Cl) as the sole nitrogen source.
-
IPTG for induction.
-
Standard protein purification equipment (FPLC, chromatography columns).[22]
3. Procedure:
-
Adaptation of Cells:
-
Gradually adapt the E. coli expression strain to grow in D₂O by sequentially culturing it in media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally 100%).
-
-
Protein Expression:
-
Inoculate a starter culture in D₂O-based minimal medium and grow overnight.
-
Use the starter culture to inoculate the main expression culture in D₂O minimal medium containing the deuterated carbon source and ¹⁵NH₄Cl.
-
Grow the culture at 37°C to an optimal cell density (OD₆₀₀ of ~0.7-0.8).
-
Induce protein expression with IPTG and continue to grow the culture, typically at a reduced temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
-
-
Protein Purification:
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using a multi-step chromatography process. This typically starts with affinity chromatography (e.g., Ni-NTA if the protein is His-tagged), followed by ion-exchange and/or size-exclusion chromatography to achieve high purity.[22]
-
-
Sample Preparation for NMR:
-
Exchange the purified protein into a suitable NMR buffer (in D₂O or H₂O/D₂O mixture, depending on the experiment).
-
Concentrate the protein to the desired level for NMR analysis (typically 0.1-1.0 mM).
-
Add a small amount of DSS or TSP as an internal chemical shift reference.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methyl and Amino Acid Type Labeling â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 22. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
N-Isobutyrylglycine-d2 purity and isotopic enrichment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the use of N-Isobutyrylglycine-d2 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical purity and isotopic enrichment specifications for this compound?
A1: The quality of this compound can vary between suppliers and batches. It is crucial to refer to the Certificate of Analysis (CoA) provided with your specific lot. However, typical specifications are provided in the table below.
Q2: How should I store this compound?
A2: For long-term stability, it is recommended to store this compound as a solid at -20°C. Once in solution, it is best to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize degradation.
Q3: Is the deuterium (B1214612) label on this compound stable?
A3: The deuterium atoms on the glycine (B1666218) alpha-carbon are generally stable under typical acidic to neutral pH conditions used in LC-MS analysis. Studies on similar N-substituted glycines have shown that these labels do not readily undergo back-exchange with protons from the solvent. However, exposure to strong basic conditions should be avoided as it can catalyze hydrogen-deuterium exchange.
Q4: What are the common impurities I should be aware of?
A4: Potential impurities can include the unlabeled N-Isobutyrylglycine (d0 isotopologue), starting materials from the synthesis such as glycine and isobutyric acid, or byproducts from the synthetic process. The presence of unlabeled N-Isobutyrylglycine is of particular concern as it can interfere with the quantification of the analyte.
Data Presentation
Table 1: Typical Specifications for this compound
| Parameter | Typical Specification | Analysis Method |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Enrichment | ≥98% | Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
Note: Always refer to the Certificate of Analysis for lot-specific data.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inaccurate or Inconsistent Quantitative Results
-
Possible Cause 1: Impure Internal Standard. The presence of unlabeled N-Isobutyrylglycine in the d2-labeled standard can lead to an overestimation of the analyte.
-
Troubleshooting Step:
-
Always check the Certificate of Analysis for the isotopic purity of your this compound.
-
If in doubt, you can assess the isotopic purity by acquiring a full-scan mass spectrum of the internal standard solution alone. The presence of a significant signal at the m/z of the unlabeled compound is indicative of impurity.
-
-
-
Possible Cause 2: Degradation of the Internal Standard. Improper storage or handling can lead to the degradation of this compound.
-
Troubleshooting Step:
-
Ensure the standard is stored at the recommended temperature (-20°C for solid, -80°C for solutions).
-
Prepare fresh working solutions from a solid stock for each analytical run.
-
If degradation is suspected, obtain a new, verified standard.
-
-
-
Possible Cause 3: Poor Chromatographic Resolution. Co-elution of interfering species from the matrix with this compound can affect its signal intensity.
-
Troubleshooting Step:
-
Optimize the chromatographic method to ensure baseline separation of this compound from any interfering peaks. This may involve adjusting the mobile phase composition, gradient, or using a different column.
-
-
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Low or No Signal from this compound
-
Possible Cause 1: Incorrect Mass Spectrometer Settings. The instrument may not be properly tuned or the wrong mass transitions are being monitored.
-
Troubleshooting Step:
-
Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor and product ion m/z values.
-
Ensure the correct mass transitions are entered into the acquisition method. The precursor ion for this compound is expected at m/z 148.1 [M+H]+. A common product ion is m/z 76.0, corresponding to the loss of the isobutyryl group.
-
-
-
Possible Cause 2: Poor Ionization. The pH of the mobile phase or sample solvent may not be optimal for the ionization of this compound.
-
Troubleshooting Step:
-
N-Isobutyrylglycine is an acidic compound. Acidifying the mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.
-
-
Caption: Troubleshooting workflow for low internal standard signal.
Experimental Protocols
Protocol 1: Determination of Chemical Purity by HPLC
This protocol provides a general method for assessing the chemical purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Assessment of Isotopic Enrichment by LC-MS
This protocol describes a method to determine the isotopic enrichment of this compound.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatography: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-200.
-
Data Analysis:
-
Acquire the mass spectrum of the this compound standard.
-
Determine the peak areas for the unlabeled N-Isobutyrylglycine ([M+H]+ at m/z 146.1) and the d2-labeled compound ([M+H]+ at m/z 148.1).
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Area(d2) / (Area(d0) + Area(d2))] x 100
-
-
Protocol 3: Quantitative Analysis of an Analyte using this compound as an Internal Standard
This protocol outlines a general workflow for using this compound as an internal standard for the quantification of an analyte in a biological matrix.
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (at a known concentration).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use the HPLC conditions from Protocol 1.
-
Set up the mass spectrometer to monitor the specific mass transitions for both the analyte and this compound (precursor ion m/z 148.1, product ion m/z 76.0).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Caption: General workflow for quantitative analysis using this compound.
potential for deuterium exchange in N-Isobutyrylglycine-d2
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for deuterium (B1214612) exchange in N-Isobutyrylglycine-d2. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the isotopic stability of your compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the potential for deuterium exchange in this compound?
A1: this compound, like other deuterated compounds, has the potential for deuterium exchange, which is the replacement of a deuterium atom with a hydrogen atom from the surrounding environment (a process often called "back-exchange"). The likelihood of this exchange depends on the position of the deuterium atoms and the experimental conditions. Deuterium atoms on heteroatoms (like -COOH or -NH) are highly labile and will exchange rapidly in the presence of protic solvents. Deuterium atoms on carbon atoms are generally more stable, but their stability can be influenced by factors such as pH, temperature, and the presence of catalysts.
Q2: Where are the deuterium atoms in this compound most likely to exchange?
A2: The lability of deuterium atoms in this compound varies by their location:
-
Carboxylic acid (-COOH): The deuterium on the carboxylic acid group is extremely labile and will readily exchange with protons from any protic solvent (e.g., water, methanol).
-
Amide (-NH-): The deuterium on the amide nitrogen is also labile and will exchange with solvent protons, although typically at a slower rate than the carboxylic acid proton.
-
Glycine (B1666218) α-carbon (-CD2-): Deuteriums attached to the α-carbon of the glycine moiety are generally considered stable under neutral and acidic conditions. However, they can become susceptible to exchange under basic conditions.[1][2]
-
Isobutyryl group (-CH(CH3)2): Deuteriums on the isobutyryl group are typically stable and less likely to exchange under standard experimental conditions.
Q3: What experimental conditions can promote deuterium exchange?
A3: Several factors can increase the rate of deuterium exchange:
-
High pH (Basic Conditions): Basic conditions can facilitate the deprotonation of the α-carbon, leading to the exchange of deuterium atoms at this position.[1][2]
-
Elevated Temperature: Higher temperatures can provide the necessary activation energy for exchange reactions to occur, even under conditions that would otherwise be considered stable.
-
Protic Solvents: The presence of protic solvents (e.g., water, alcohols) is necessary for the exchange to occur, as they provide a source of hydrogen atoms.
-
Presence of Catalysts: Certain metal catalysts or enzymes can also promote deuterium exchange.[3]
Q4: How can I minimize the risk of deuterium back-exchange during my experiments?
A4: To maintain the isotopic purity of this compound, consider the following precautions:
-
pH Control: Maintain a neutral or slightly acidic pH (ideally pH 2.5-7.0) for your solutions. The minimum exchange rate for amide hydrogens in peptides occurs at approximately pH 2.6.[4]
-
Temperature Control: Perform experiments at low temperatures (e.g., on ice) whenever possible to reduce the rate of exchange.
-
Aprotic Solvents: If your experimental design allows, use aprotic solvents to avoid introducing a source of exchangeable protons.
-
Minimize Exposure Time: Reduce the time the compound is exposed to potentially destabilizing conditions.
-
Quenching: For analyses like mass spectrometry, rapidly quench the exchange reaction by lowering the pH to around 2.5 and keeping the sample cold (0 °C).[5][6]
Q5: How can I determine if deuterium exchange has occurred in my sample?
A5: You can use analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to assess the isotopic purity of your this compound sample.
-
Mass Spectrometry: A shift in the molecular weight can indicate the loss of deuterium atoms. High-resolution mass spectrometry can be particularly useful for quantifying the extent of exchange.
-
NMR Spectroscopy: 1H NMR can be used to detect the appearance of proton signals at positions that were previously deuterated. 2H NMR can show a decrease in the deuterium signal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of isotopic purity observed in mass spectrometry data (lower m/z than expected). | Deuterium back-exchange has occurred. | Review experimental conditions. Ensure pH is neutral or acidic and maintain low temperatures. Minimize the time the sample is in protic solvents. Use a maximally deuterated control to correct for back-exchange.[6] |
| Unexpected peaks in 1H NMR spectrum corresponding to previously deuterated positions. | Deuterium exchange at specific sites. | Analyze the experimental conditions that may have facilitated this exchange (e.g., high pH, elevated temperature). Modify the protocol to avoid these conditions. |
| Inconsistent results between experimental replicates. | Variable levels of back-exchange. | Standardize all experimental parameters, including pH, temperature, and incubation times. Ensure consistent sample handling and analysis procedures. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS
This protocol outlines a method to evaluate the stability of this compound under various experimental conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4.0, 7.0, 9.0)
-
Water (H₂O) and Deuterium Oxide (D₂O)
-
Formic acid
-
Acetonitrile
-
LC-MS system
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile).
-
Incubate aliquots of the stock solution in the different pH buffers at various temperatures (e.g., 4°C, 25°C, 37°C) for defined time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Quenching:
-
At each time point, quench the reaction by adding an equal volume of cold (0°C) 0.1% formic acid in water. This will rapidly lower the pH and slow down further exchange.
-
-
LC-MS Analysis:
-
Immediately analyze the quenched samples by LC-MS.
-
Use a suitable C18 column for separation.
-
The mobile phases can be A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.
-
Monitor the mass-to-charge ratio (m/z) of this compound and its potential non-deuterated and partially-deuterated counterparts.
-
-
Data Analysis:
-
Calculate the percentage of deuterium remaining at each time point for the different conditions by comparing the peak areas of the deuterated and non-deuterated species.
-
Data Presentation
Table 1: Influence of pH and Temperature on Deuterium Exchange in this compound (Hypothetical Data)
| pH | Temperature (°C) | Incubation Time (hours) | Deuterium Retention (%) |
| 4.0 | 4 | 24 | >99% |
| 7.0 | 4 | 24 | >99% |
| 9.0 | 4 | 24 | 95% |
| 4.0 | 25 | 24 | >99% |
| 7.0 | 25 | 24 | 98% |
| 9.0 | 25 | 24 | 85% |
| 4.0 | 37 | 24 | 98% |
| 7.0 | 37 | 24 | 95% |
| 9.0 | 37 | 24 | 70% |
This table presents hypothetical data to illustrate the expected trends. Actual results may vary.
Mandatory Visualization
Caption: Troubleshooting workflow for deuterium exchange in this compound.
References
- 1. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
improving signal intensity for N-Isobutyrylglycine-d2
Welcome to the technical support center for N-Isobutyrylglycine-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to signal intensity during experimental analysis.
Troubleshooting Guides
Low signal intensity is a common issue that can arise from various factors throughout the analytical workflow. The following guides provide systematic approaches to diagnosing and resolving these problems for two primary analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Guide 1: Improving Signal Intensity in LC-MS Analysis
This compound is frequently used as an internal standard in quantitative LC-MS assays. A weak signal can compromise the accuracy and precision of your results.
Systematic Troubleshooting Workflow
The first step is to determine the source of the low signal: the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Caption: A flowchart for systematically troubleshooting low signal intensity in LC-MS.
Common Issues and Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Sample Preparation | Low Analyte Concentration | Concentrate the sample if possible, or adjust the dilution factor. Ensure the concentration is above the instrument's limit of detection (LOD).[1] |
| Ion Suppression / Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the ionization of this compound.[1] Mitigate this by improving sample cleanup, diluting the sample, or modifying the chromatographic method to separate the analyte from interfering matrix components.[1][2] | |
| Deuterium (B1214612) Exchange | If the deuterium atoms are in chemically labile positions, they can exchange with hydrogen from the solvent, leading to a decreased signal at the expected m/z.[2] this compound has deuterium on the glycine (B1666218) backbone, which is generally stable. However, confirm stability in your specific matrix and solvent conditions. | |
| Liquid Chromatography (LC) | Poor Peak Shape (Broadening/Tailing) | Broad peaks lead to a lower signal-to-noise ratio.[1] This can be caused by a degraded column, improper mobile phase composition, or a mismatch between the sample solvent and the mobile phase. Replace the column, prepare fresh mobile phase, and ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
| Retention Time Shift | A slight retention time shift between this compound and the non-deuterated analyte (chromatographic isotope effect) is possible.[2] If the shift is significant, it can lead to differential ion suppression.[3] Adjust chromatographic conditions (e.g., gradient, temperature) to ensure maximal co-elution.[2][3] | |
| System Leaks | Leaks result in inconsistent flow rates and pressure drops, causing signal variability.[1] Inspect all fittings and connections from the pump to the ion source. | |
| Mass Spectrometry (MS) | Contaminated Ion Source | The accumulation of non-volatile salts and other contaminants on the ion source components (e.g., capillary, sample cone) is a primary cause of signal degradation.[1][4] Perform regular ion source cleaning according to the manufacturer's protocol. |
| Suboptimal Ion Source Parameters | Inefficient ionization will lead to a weak signal.[4] Optimize key electrospray ionization (ESI) parameters, including capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. | |
| Incorrect m/z Transition Selection | In tandem MS (MS/MS), incorrect precursor or product ion selection, or suboptimal collision energy, will result in low product ion intensity.[4] Infuse a standard solution to optimize the MRM (Multiple Reaction Monitoring) transitions and collision energy for this compound. |
Guide 2: Improving Signal Intensity in NMR Analysis
While less common for quantitative analysis of internal standards, NMR may be used for structural confirmation or purity assessment of this compound. Due to the low intrinsic sensitivity of deuterium, obtaining a strong signal in ²H NMR can be challenging.[5]
Common Issues and Solutions
| Problem Area | Potential Cause | Recommended Solution |
| Sample Preparation | Low Sample Concentration | The most common reason for a weak signal. Increase the concentration of this compound in the NMR tube if possible. |
| Precipitate in Sample | Undissolved material in the sample will degrade the magnetic field homogeneity, leading to broad and weak signals.[5] Filter the sample directly into the NMR tube.[5] | |
| NMR Spectrometer | Poor Shimming | An improperly shimmed magnet results in a non-homogeneous magnetic field, which is a direct cause of poor signal intensity and broad peaks.[5] A weak or unstable lock signal is an indicator of poor shimming.[5] Carefully re-shim the magnet before acquisition. |
| Incorrect Sample Positioning | The NMR tube must be positioned correctly within the probe for optimal signal detection.[5] Ensure the sample is centered within the coil region as per the instrument's guidelines. | |
| Weak or Unstable Lock Signal | The spectrometer uses the deuterium signal from the solvent to stabilize the magnetic field.[5] A poor lock can be caused by poor shimming, low deuterated solvent concentration, or precipitate in the sample.[5] Address these underlying issues to achieve a stable lock. | |
| Experimental Parameters | Insufficient Acquisition Time | Given the low sensitivity of ²H NMR, a longer acquisition time (i.e., more scans) is often necessary to achieve an adequate signal-to-noise ratio.[5] Increase the number of transients collected. |
| Suboptimal Pulse Width/Angle | An incorrect pulse width will not efficiently excite the deuterium nuclei, leading to a weaker signal. Calibrate the 90° pulse width for deuterium on your specific instrument and probe. |
Frequently Asked Questions (FAQs)
Q1: My this compound signal is weak when analyzing urine samples via LC-MS. What is the most likely cause?
A: The most probable cause is significant ion suppression from the complex urine matrix.[1] Urine contains high concentrations of salts and endogenous compounds like urea, which can co-elute and interfere with the ionization of your analyte in the ESI source.
To resolve this:
-
Improve Sample Cleanup: Use a solid-phase extraction (SPE) protocol designed to remove salts and polar interferences.
-
Dilute the Sample: A simple 1:10 or higher dilution of the urine sample with the initial mobile phase can significantly reduce matrix effects.
-
Optimize Chromatography: Use a longer gradient or a different column chemistry to improve the separation of this compound from the bulk of the matrix components.
Q2: I see a small peak at the mass of my analyte (N-Isobutyrylglycine) in my this compound standard. Is this a problem?
A: This indicates the presence of unlabeled analyte as an impurity in the deuterated standard.[2] If this impurity is significant, it can lead to a constant positive bias in your results, causing an overestimation of the analyte in your samples. Always check the certificate of analysis for the isotopic purity of your standard. If the purity is low, you may need to source a higher purity standard or mathematically correct for the contribution.[2]
Q3: Why is my ²H NMR spectrum for this compound showing a very broad peak?
A: A broad peak in NMR is typically a result of poor magnetic field homogeneity or fast relaxation.[5] The most common culprit is poor shimming of the magnet.[5] A weak or fluctuating lock level is a good indicator that shimming is the issue.[5] Re-shim the instrument carefully. Other potential causes include the presence of paramagnetic impurities or solid precipitate in your sample.[5]
Q4: Can I use a different ionization mode besides positive ESI for this compound?
A: Yes. While N-Isobutyrylglycine contains an amide group that ionizes well in positive mode, its carboxylic acid group makes it suitable for negative ion mode analysis ([M-H]⁻). In some cases, especially with complex matrices, switching to negative ion mode can reduce matrix effects and background noise, potentially improving signal-to-noise.[6] It is recommended to test both polarities during method development to determine which provides the best sensitivity and selectivity for your specific application.
Q5: N-Isobutyrylglycine is a metabolite of valine. How is it formed?
A: N-Isobutyrylglycine is formed in the mitochondria during the catabolism (breakdown) of the branched-chain amino acid valine.[7][8] Specifically, when the normal metabolic pathway is impaired, such as in isobutyryl-CoA dehydrogenase deficiency, isobutyryl-CoA accumulates.[8] This excess isobutyryl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase to form N-Isobutyrylglycine, which is then excreted in the urine.[7][8]
Caption: Simplified pathway of N-Isobutyrylglycine formation from valine.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for MS Optimization
This protocol is used to optimize MS parameters for this compound without the LC system, helping to isolate MS-related issues.[1]
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
-
Syringe pump.
-
Mass spectrometer with ESI source.
-
Appropriate tubing and fittings.
Procedure:
-
Set up the mass spectrometer for infusion analysis.
-
Configure the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the standard solution directly to the ion source.[1]
-
Turn on the ESI source and allow the signal to stabilize.
-
In the MS software, view the full scan spectrum to confirm the presence of the protonated molecular ion ([M+H]⁺) for this compound.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the precursor ion.
-
If performing MS/MS, select the precursor ion and vary the collision energy to find the optimal setting that produces the most intense and stable product ions.
-
Record the optimized parameters for use in your LC-MS method.
Protocol 2: General Ion Source Cleaning
A contaminated ion source is a frequent cause of diminished signal intensity.[1][4] Always consult your specific instrument manual before proceeding.
Materials:
-
Personal Protective Equipment (PPE): gloves, safety glasses.
-
Lint-free swabs.
-
HPLC-grade solvents (e.g., methanol (B129727), isopropanol, water).
-
High-purity nitrogen gas line.
Procedure:
-
Safety First: Wear appropriate PPE.
-
Vent the Instrument: Follow the manufacturer's procedure to safely vent the mass spectrometer and turn off all high voltages and temperatures.[1]
-
Remove the Ion Source: Once the instrument is vented and components have cooled, carefully detach the ion source housing.[1]
-
Disassemble Components: Carefully disassemble the user-serviceable components, such as the spray shield, capillary, and sample cone. Keep track of all parts.[1]
-
Clean the Components:
-
Wipe surfaces with a lint-free swab dampened with methanol or isopropanol.
-
For more stubborn residues, sonicate the metal parts in a beaker with appropriate solvents (consult your manual for compatibility).
-
-
Dry the Components: Thoroughly dry all cleaned parts with a gentle stream of high-purity nitrogen gas before reassembly.[1]
-
Reassemble and Reinstall: Carefully reassemble the ion source and install it back into the mass spectrometer.[1]
-
Pump Down and Test: Pump down the system, allow it to stabilize, and then perform a sensitivity check using a known standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. db.cngb.org [db.cngb.org]
- 7. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]
- 8. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
Technical Support Center: N-Isobutyrylglycine Analysis
Welcome to the technical support center for N-isobutyrylglycine (N-IBG) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental workflows, with a focus on addressing poor analyte recovery.
Frequently Asked Questions (FAQs)
Q1: What is N-isobutyrylglycine and why is it measured?
A1: N-isobutyrylglycine is an N-acylglycine, which is a conjugate of isobutyric acid and glycine.[1] It is a human urinary metabolite that serves as a crucial biomarker for diagnosing and monitoring certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency, which is a disorder related to the breakdown of the amino acid valine.[2] Elevated levels can also be associated with other metabolic conditions like ethylmalonic encephalopathy and propionic acidemia.[2]
Q2: I am experiencing consistently low recovery of N-isobutyrylglycine. What are the most common causes?
A2: Low recovery of N-isobutyrylglycine can stem from several factors throughout the experimental workflow. The most common culprits include:
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Suboptimal Sample Extraction: Inefficient extraction due to incorrect pH, solvent choice, or technique.
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Sample Degradation: Instability of the analyte during sample collection, storage, or processing.
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Matrix Effects: Ion suppression or enhancement in the analytical instrument (e.g., mass spectrometer) caused by co-eluting compounds from the biological matrix.[3][4]
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Issues with Internal Standard: An inappropriate or improperly used internal standard can lead to inaccurate quantification.[5]
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Instrumental Problems: Incorrect settings on the analytical instrument, such as the mass spectrometer or chromatography system.
Q3: What are the key chemical properties of N-isobutyrylglycine that I should consider during my experiments?
A3: Understanding the physicochemical properties of N-isobutyrylglycine is vital for optimizing its recovery. Key properties are summarized in the table below.
| Property | Value | Significance for Experiments |
| Molecular Formula | C6H11NO3 | Essential for mass spectrometry calculations.[6] |
| Average Molecular Weight | 145.16 g/mol | Used for preparing standard solutions and calculating concentrations.[1] |
| pKa (Strongest Acidic) | ~4.06 | The molecule has a carboxylic acid group. Adjusting the sample pH to at least 2 units below this pKa (i.e., pH < 2) will ensure the molecule is in its neutral, less polar form, which is critical for efficient extraction into organic solvents.[6][7] |
| Solubility | Sparingly soluble in DMSO (with heat), slightly soluble in Methanol.[8] Predicted high water solubility.[7] | This dictates the choice of solvents for sample reconstitution and extraction. For liquid-liquid extraction, a solvent that is immiscible with water is required. |
| Physical Form | Solid[9] | Relevant for the preparation of stock and standard solutions. |
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to poor N-isobutyrylglycine recovery.
Guide 1: Diagnosing the Source of Poor Recovery
Use the following workflow to systematically investigate the potential causes of low analyte recovery.
Caption: Troubleshooting workflow for poor N-isobutyrylglycine (N-IBG) recovery.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of N-Isobutyrylglycine from Urine
This protocol is optimized for the extraction of N-IBG and other acidic metabolites from a urine matrix.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex for 10 seconds to ensure homogeneity.
-
Centrifuge at 4000 x g for 5 minutes to pellet any precipitate.[5]
-
Transfer 500 µL of the supernatant to a clean 2 mL microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Acidification:
-
Add 20 µL of 3 M HCl to the urine sample to adjust the pH to below 2. This protonates the carboxylic acid group of N-IBG (pKa ≈ 4.06), making it less polar and more amenable to extraction into an organic solvent.[6]
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of ethyl acetate to the tube.
-
Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Analyte Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube. Avoid aspirating the aqueous layer or the protein interface.
-
Repeat the extraction (steps 4 and 5) with another 1 mL of ethyl acetate and combine the organic layers to maximize recovery.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 37-40°C.[11][12]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[12]
-
Vortex and centrifuge before transferring to an autosampler vial.
-
Visualizing the LLE Workflow
Caption: Workflow for Liquid-Liquid Extraction (LLE) of N-Isobutyrylglycine.
Data & Analysis
Table 2: Comparison of Extraction Solvents
The choice of extraction solvent is critical. Below is a qualitative comparison of common solvents for extracting N-acylglycines.
| Solvent | Polarity | Miscibility with Water | Typical Recovery for N-IBG | Notes |
| Ethyl Acetate | Medium | Low | Good to Excellent | Most commonly used. Efficiently extracts the protonated (acidified) form of N-IBG.[11] |
| Diethyl Ether | Low | Low | Good | Also effective, but higher volatility requires careful handling.[11] |
| Methanol | High | High | Poor (for LLE) | Not suitable for LLE as it is miscible with water. Used for protein precipitation methods.[13] |
| Acetonitrile | High | High | Poor (for LLE) | Used for protein precipitation and as a component of the mobile phase in chromatography.[14] |
Table 3: Recommended LC-MS/MS Parameters
For accurate quantification, a robust LC-MS/MS method is essential. Use the following as a starting point for method development.
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Negative) | Precursor Ion (Q1): 144.1 m/z ([M-H]⁻) Product Ion (Q3): 74.0 m/z (Glycine fragment)[1] |
| Internal Standard | This compound (or other appropriate SIL-IS)[10] |
References
- 1. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating matrix effects of different combinations of lipids and peptides on TOF-SIMS data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]
- 7. Showing Compound Isobutyrylglycine (FDB022208) - FooDB [foodb.ca]
- 8. N-ISOBUTYRYLGLYCINE CAS#: 15926-18-8 [chemicalbook.com]
- 9. N-Isobutyrylglycine | 15926-18-8 [sigmaaldrich.com]
- 10. N-Isobutyrylglycine-2,2-D2 | C6H11NO3 | CID 162343689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cri.utsw.edu [cri.utsw.edu]
- 14. welchlab.com [welchlab.com]
Technical Support Center: N-Isobutyrylglycine-d2 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isobutyrylglycine-d2 analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in this compound analysis?
A1: Interference in this compound analysis can arise from several sources:
-
Isobaric Interference: Compounds with the same nominal mass as this compound can cause interference. This is particularly relevant for other short-chain acylglycines. For instance, N-butyrylglycine is an isomer of N-isobutyrylglycine and would have the same mass if not for the deuterium (B1214612) labeling. Careful chromatographic separation is crucial to distinguish between such isomers.
-
Matrix Effects: Biological matrices, especially urine, are complex and contain numerous endogenous compounds. These compounds can co-elute with the analyte and its internal standard, leading to ion suppression or enhancement in the mass spectrometer. This can significantly impact the accuracy and precision of quantification.
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the this compound molecule can sometimes exchange with hydrogen atoms from the solvent or matrix. This is more likely to occur if the deuterium labels are on exchangeable sites like hydroxyl or amine groups. Such exchange can alter the mass of the internal standard, leading to quantification errors.
-
Cross-Contamination: The deuterated standard may contain a small amount of the unlabeled analyte, or vice-versa. This can lead to inaccurate measurements, particularly at low analyte concentrations.
Q2: What are the expected mass transitions for N-Isobutyrylglycine and its deuterated form in LC-MS/MS analysis?
A2: The mass transitions for N-Isobutyrylglycine are determined by its fragmentation in the mass spectrometer. Based on available data, the analysis is typically performed in positive ion mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| N-Isobutyrylglycine | 146.1 | 76.1 | The precursor ion corresponds to [M+H]⁺. The product ion likely results from the loss of the isobutyryl group. |
| This compound | 148.1 | 76.1 | The precursor ion corresponds to [M+H]⁺ with two deuterium atoms. The product ion is expected to be the same as the unlabeled compound if the deuterium labels are on the isobutyryl group. |
Note: These are proposed transitions and should be optimized for your specific instrument and method.
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results
Symptoms:
-
Poor precision in quality control samples.
-
Inconsistent peak area ratios of the analyte to the internal standard.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Perform a post-extraction addition experiment: Spike a known amount of analyte and internal standard into a blank matrix extract and compare the response to a neat solution. A significant difference indicates matrix effects. 2. Improve sample preparation: Use a more effective sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components. 3. Optimize chromatography: Adjust the gradient, column chemistry, or mobile phase to better separate the analyte from co-eluting matrix components. |
| Isotopic Instability (H/D Exchange) | 1. Verify label position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule. 2. Control pH: Maintain a neutral pH during sample preparation and analysis, as acidic or basic conditions can catalyze H/D exchange. 3. Perform a stability study: Incubate the deuterated standard in the sample matrix at different time points and temperatures to assess its stability. |
| Inconsistent Sample Preparation | 1. Review the protocol: Ensure consistent pipetting, vortexing, and temperature control throughout the sample preparation process. 2. Automate where possible: Use automated liquid handlers to minimize manual variability. |
Issue 2: Poor Peak Shape or Low Signal Intensity
Symptoms:
-
Broad, tailing, or split peaks.
-
Lower than expected signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | 1. Check column performance: Ensure the column is not old or clogged. 2. Optimize mobile phase: Adjust the pH or organic solvent composition of the mobile phase. 3. Adjust flow rate and gradient: Optimize these parameters to improve peak shape. |
| Mass Spectrometer Source Conditions | 1. Optimize source parameters: Systematically tune the source temperature, gas flows, and voltages to maximize the signal for this compound. |
| Sample Degradation | 1. Ensure proper sample storage: Store samples at -80°C to prevent degradation. 2. Minimize time at room temperature: Process samples quickly and keep them on ice or in a cooled autosampler. |
Experimental Protocols
Protocol: Quantification of N-Isobutyrylglycine in Human Urine by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw Samples: Thaw frozen urine samples on ice.
-
Spike Internal Standard: To 100 µL of urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Acidify: Add 100 µL of 0.1% formic acid in water.
-
Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Load Sample: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate N-Isobutyrylglycine from other urinary components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
N-Isobutyrylglycine: 146.1 -> 76.1
-
This compound: 148.1 -> 76.1
-
-
Data Analysis: Quantify N-Isobutyrylglycine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate this compound results.
Technical Support Center: N-Isobutyrylglycine-d2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Isobutyrylglycine-d2 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The stability of this compound is highly dependent on the storage conditions. For optimal stability, it is recommended to store the compound as a solid powder. When in solution, lower temperatures and shorter storage times are advised.[1]
Q2: What is the primary degradation pathway for this compound in solution?
A2: The most common degradation pathway for N-acyl amino acids like this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction breaks the bond between the isobutyryl group and the glycine-d2 moiety, yielding isobutyric acid and glycine-d2 as the primary degradation products. This process can be influenced by both pH and temperature.
Q3: How does pH affect the stability of this compound in solution?
A3: The rate of hydrolysis of the amide bond in N-acyl amino acids is influenced by pH. Both acidic and basic conditions can catalyze this reaction, with the rate of hydrolysis generally increasing at pH values further from neutral (pH 7). For sensitive experiments, it is crucial to maintain a stable and appropriate pH.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, some N-acyl amino acids can undergo photocatalytic decarboxylation.[2] Therefore, it is recommended to protect solutions of this compound from prolonged exposure to light, especially UV light, by using amber vials or by wrapping containers in aluminum foil.
Q5: What solvents are recommended for preparing stock solutions of this compound?
A5: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3][4][5] For cell culture experiments, it is crucial to ensure the final concentration of DMSO is not toxic to the cells. Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound in solution due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that stock solutions have been stored at the recommended temperature and for the appropriate duration (see Table 1).
-
Minimize Freeze-Thaw Cycles: Use fresh aliquots for each experiment to avoid degradation from repeated temperature changes.
-
Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from the solid powder.
-
pH of Working Solution: Ensure the pH of your experimental buffer or medium is within a stable range (close to neutral) for this compound.
-
LC-MS Analysis: If possible, analyze an aliquot of your stock or working solution by LC-MS to check for the presence of the parent compound and potential degradation products (e.g., glycine-d2).
-
Issue 2: Appearance of unexpected peaks in LC-MS analysis.
-
Possible Cause: Chemical degradation of this compound.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation products from hydrolysis are isobutyric acid and glycine-d2. Check your mass spectrometry data for ions corresponding to these compounds.
-
Review Solution Preparation: Assess the age and storage conditions of the solution. Consider if the solvent contained water or if the solution was exposed to extreme pH or temperatures.
-
Photodegradation Check: Evaluate if the solution was exposed to light for extended periods. If so, prepare a fresh solution and handle it with light protection.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring linearity with N-Isobutyrylglycine-d2 standard curve
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving a linear standard curve for the quantification of N-Isobutyrylglycine using an N-Isobutyrylglycine-d2 internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Isobutyrylglycine standard curve non-linear when using the this compound internal standard?
A1: Non-linearity in calibration curves, even when using a deuterated internal standard, can stem from several factors. Common causes include detector saturation at high analyte concentrations, ion suppression or enhancement due to matrix effects, and isotopic interference where naturally occurring isotopes of N-Isobutyrylglycine contribute to the this compound signal.[1][2] At high concentrations of the analyte, the contribution of its natural isotopes to the mass channel of the deuterated internal standard can become significant, leading to a non-linear response.[3][4]
Q2: What is detector saturation and how can I address it?
A2: Detector saturation occurs when the concentration of an analyte is too high for the mass spectrometer's detector to respond proportionally. This leads to a flattening of the calibration curve at higher concentrations.[2][5] To mitigate this, you can try diluting your samples to fall within the linear range of the detector or adjust the mass spectrometer parameters to reduce signal intensity.[5]
Q3: How do matrix effects impact my analysis, and doesn't the d2-internal standard correct for this?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[6] This can lead to ion suppression or enhancement, causing inaccuracies in quantification.[7][8][9] While a deuterated internal standard is designed to co-elute with the analyte and experience the same matrix effects, thereby correcting for them, this correction is most effective when the analyte and internal standard have identical chromatographic behavior and ionization characteristics.[6] If there is a slight difference in retention time due to the deuterium (B1214612) isotope effect, they may experience different matrix effects, leading to non-linearity.[10]
Q4: Can the this compound internal standard signal be variable even if I add the same amount to every sample?
A4: Yes, the internal standard signal can vary between samples. This is often an indication of matrix effects.[11] As the concentration of the analyte or other matrix components changes, the ionization efficiency of the internal standard can be suppressed or enhanced.[11][12] This is precisely why an internal standard is used—to normalize the analyte response to these variations. However, significant and inconsistent variation in the internal standard signal across a run can indicate a severe matrix effect that needs to be addressed through improved sample preparation or chromatography.
Q5: Should I use a linear or a quadratic fit for my calibration curve?
A5: While a linear regression is generally preferred for its simplicity and robustness, a quadratic fit may be necessary if the non-linearity cannot be resolved through method optimization.[2][3] The use of a quadratic regression should be justified and carefully evaluated to ensure it accurately describes the relationship between concentration and response over the desired range.[5] It is crucial to have a sufficient number of calibration points to support a non-linear regression model.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting non-linearity in your N-Isobutyrylglycine standard curve.
Problem: Non-linear standard curve with poor correlation coefficient (r² < 0.99)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | 1. Dilute the upper-end calibration standards and re-inject. 2. Reduce the dwell time or adjust other MS parameters to decrease signal intensity.[2] | A linear response is observed at the higher concentrations after dilution or parameter adjustment. |
| Matrix Effects | 1. Improve sample preparation: Implement a more rigorous extraction method (e.g., solid-phase extraction) to remove interfering matrix components.[9] 2. Optimize chromatography: Modify the gradient or change the column to better separate the analyte from co-eluting interferences. | A more consistent internal standard response across the calibration curve and improved linearity. |
| Isotopic Interference | 1. Lower the concentration of the this compound internal standard.[4] 2. If possible, use an internal standard with a higher degree of deuteration (e.g., d5 or d7) to minimize the impact of isotopic contribution from the analyte. | Reduced contribution of the analyte's natural isotopes to the internal standard's signal, leading to improved linearity at the high end of the curve. |
| Inappropriate Regression Model | 1. Evaluate the residuals of the linear regression. If a pattern is observed, a weighted linear regression (e.g., 1/x or 1/x²) may be more appropriate. 2. If non-linearity persists, consider using a quadratic regression model, ensuring a sufficient number of calibrators are used.[1][3] | An improved fit of the calibration curve to the data points and a higher correlation coefficient. |
Experimental Protocols
Protocol 1: Preparation of Standard Curve
This protocol describes the preparation of a calibration curve for the quantification of N-Isobutyrylglycine in a biological matrix.
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of N-Isobutyrylglycine in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Prepare Working Solutions:
-
From the N-Isobutyrylglycine stock solution, prepare a series of working solutions at concentrations ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare a working solution of the this compound internal standard at a concentration that will result in a consistent and robust signal in the mass spectrometer.
-
-
Prepare Calibration Standards:
-
To a set of blank biological matrix samples, add a small, fixed volume of the this compound working solution to each.
-
Spike each of these matrix samples with a different concentration of the N-Isobutyrylglycine working solutions to create a series of calibration standards.
-
Include a blank matrix sample (with only internal standard) and a zero sample (blank matrix without internal standard).
-
-
Sample Processing:
-
Perform sample extraction using a validated method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the appropriate precursor and product ions for both N-Isobutyrylglycine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Plot the peak area ratio against the known concentration of the calibration standards.
-
Perform a linear regression (or another appropriate regression model) to generate the standard curve and determine the correlation coefficient (r²).
-
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for a non-linear standard curve.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression correction and normalization for non-targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Linearity problem with LC-MS MRM - Chromatography Forum [chromforum.org]
Technical Support Center: Analysis of Short-Chain Acylglycines
Welcome to the technical support center for the analysis of short-chain acylglycines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of short-chain acylglycines, from sample handling to data interpretation.
Q1: I am observing poor signal intensity and high background noise in my LC-MS/MS analysis of short-chain acylglycines. What are the likely causes and how can I troubleshoot this?
A1: Poor signal intensity and high background noise are common issues in LC-MS/MS analysis, often stemming from matrix effects, sample preparation, or instrument contamination.[1][2]
Troubleshooting Steps:
-
Evaluate for Matrix Effects: Biological matrices like plasma, serum, and urine contain numerous endogenous compounds (salts, lipids, proteins) that can interfere with the ionization of your target acylglycines, leading to ion suppression or enhancement.[1][3][4]
-
Solution: Incorporate a robust sample preparation technique to remove interfering components. Methods like solid-phase extraction (SPE) can effectively remove phospholipids, a primary source of matrix effects in bioanalysis.[4] A simple protein precipitation step may also be necessary to disrupt binding between acylglycines and endogenous proteins.[4]
-
Verification: To quantify the matrix effect, you can perform a post-extraction analyte spiking experiment.[1] Compare the signal of an analyte spiked into an extracted blank matrix to the signal of the analyte in a pure solvent. A significant difference indicates the presence of matrix effects.[3]
-
-
Optimize Sample Preparation: Short-chain acylglycines can be volatile and may be lost during sample preparation steps that involve drying.[5]
-
Check for System Contamination: Contamination from previous samples (carryover), mobile phase impurities, or dirty instrument components can lead to high background noise.[2]
-
Solution: Regularly inject system suitability test (SST) samples to monitor for contamination, retention time shifts, and baseline issues.[2] Ensure mobile phase containers are clean and use high-purity solvents. If contamination is suspected, clean the ion source and other relevant MS components.[2][8]
-
Q2: My quantitative results for short-chain acylglycines are inconsistent and show poor reproducibility. What should I investigate?
A2: Inconsistent and irreproducible results can be caused by a variety of factors including sample stability, variability in sample preparation, and chromatographic issues.
Troubleshooting Steps:
-
Assess Sample Stability: The stability of short-chain acylglycines can be affected by storage temperature and freeze-thaw cycles.[9][10]
-
Solution: Store samples at -80°C for long-term stability.[10][11] Aliquot samples to avoid multiple freeze-thaw cycles.[10] For postmortem samples, freezing is crucial to minimize enzymatic degradation.[9]
-
Verification: Conduct stability studies by analyzing samples stored under different conditions (e.g., room temperature, 4°C, -20°C, -80°C) for varying durations.
-
-
Standardize Sample Preparation: Variability in manual sample preparation steps can introduce errors.
-
Evaluate Chromatographic Performance: Poor peak shapes (e.g., broadening, splitting, or tailing) can lead to inaccurate integration and quantification.[2]
Q3: I am struggling to differentiate between isomeric short-chain acylglycines in my analysis. How can I improve their separation?
A3: The separation of isomeric compounds, such as n-butyrylglycine (B135169) and isobutyrylglycine, is a significant challenge as they often have the same mass-to-charge ratio (m/z) and similar fragmentation patterns in MS/MS.[13][14] The key to resolving this issue lies in optimizing the chromatographic separation.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Solution: Employ a high-resolution Ultra-Performance Liquid Chromatography (UPLC) system with a suitable column chemistry.[13][15] Experiment with different mobile phase compositions, gradients, and flow rates to enhance the separation of isomers. Ion-pairing reagents can also be used to improve the separation of these polar compounds.[14]
-
Example: A UPLC-MS/MS method has been successfully developed to separate isomeric short-chain acyl-CoAs like n-butyryl-CoA and isobutyryl-CoA, which can be adapted for acylglycine analysis.[13]
-
-
Consider Derivatization:
Data Presentation
Table 1: Common Derivatization Reagents for Short-Chain Acylglycine and Fatty Acid Analysis
| Derivatization Reagent | Analyte Functional Group | Analytical Technique | Key Advantages |
| Benzyl (B1604629) chloroformate (BCF) | Carboxylic Acids | GC-MS | High sensitivity, good linearity, and satisfactory derivatization efficiency.[6] |
| Pentafluorobenzyl bromide (PFBBr) | Carboxylic Acids | GC-MS/MS | Improves peak shape, increases GC retention, and provides high sensitivity in MS detection.[7] |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM) | Carboxylic Acids | GC-MS | Allows for derivatization in aqueous solutions, avoiding the need for drying steps where volatile analytes can be lost.[5] |
| 4-aminomethylquinoline | Carboxylic Acids | UPLC-MS/MS | Rapid reaction at room temperature, increases sensitivity in positive ion electrospray ionization mode.[12] |
Experimental Protocols
Protocol 1: General Workflow for LC-MS/MS Analysis of Short-Chain Acylglycines
This protocol outlines a typical workflow for the quantitative analysis of short-chain acylglycines in biological samples.
-
Sample Collection and Storage:
-
Sample Preparation (Protein Precipitation & Extraction):
-
Thaw samples on ice.
-
To a 100 µL aliquot of the sample, add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., stable-isotope-labeled acylglycine).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into a UPLC system coupled to a tandem mass spectrometer.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to improve peak shape and ionization.
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each acylglycine and the internal standard.[17]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the analyte/internal standard peak area ratio.
-
Determine the concentration of each acylglycine using a calibration curve prepared with known standards.
-
Visualizations
Caption: General workflow for short-chain acylglycine analysis.
Caption: Troubleshooting logic for poor LC-MS/MS signal.
References
- 1. researchgate.net [researchgate.net]
- 2. zefsci.com [zefsci.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. myadlm.org [myadlm.org]
- 9. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and convenient derivatization method for quantitation of short-chain fatty acids in human feces by ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide: N-Isobutyrylglycine-d2 vs. C13-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Isobutyrylglycine, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the two most common stable isotope-labeled standards for N-Isobutyrylglycine: the deuterated (N-Isobutyrylglycine-d2) and the Carbon-13 (¹³C) labeled versions.
N-Isobutyrylglycine is a key biomarker for inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency[1][2][3]. Accurate quantification of this metabolite in biological matrices is crucial for clinical diagnosis and research. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative analyses, and the selection of a suitable internal standard is paramount. This guide will delve into the performance characteristics of this compound and its ¹³C-labeled counterpart, supported by experimental principles and data, to inform the selection process.
Performance Characteristics: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte of interest in every aspect except for mass, ensuring it behaves identically during sample preparation, chromatography, and ionization. While both deuterated and ¹³C-labeled standards serve this purpose, their fundamental physicochemical properties lead to distinct performance differences.
| Feature | This compound (Deuterated) | N-Isobutyrylglycine (¹³C-Labeled) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[4][5] This "isotope effect" can lead to differential ion suppression. | Co-elutes perfectly with the unlabeled analyte.[6][7] | Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more accurate and precise quantification.[4][6][7] |
| Isotopic Stability | Generally stable, but deuterium (B1214612) atoms can be susceptible to back-exchange with hydrogen atoms, especially if located on heteroatoms or activated carbon positions.[5] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange. | ¹³C-labeling offers superior assurance of isotopic stability throughout the entire analytical workflow. |
| Ion Suppression Effects | The chromatographic shift can lead to the analyte and internal standard being subjected to different degrees of ion suppression or enhancement by co-eluting matrix components, potentially causing quantification errors of up to 40% in some cases.[5][6] | Experiences the same ion suppression/enhancement as the analyte due to identical retention times, providing more effective compensation.[4][6][7] | For complex biological matrices like plasma and urine where ion suppression is a significant challenge, ¹³C-labeled standards offer a more robust solution.[4][6] |
| Mass Difference | A mass shift of +2 Da from the unlabeled analyte. | A mass shift of +3 Da (for ¹³C₂,¹⁵N) from the unlabeled analyte. | Both provide sufficient mass difference to distinguish from the unlabeled analyte in a mass spectrometer. |
| Commercial Availability & Cost | Generally more widely available and less expensive. | Less commonly available and typically more expensive due to a more complex synthesis process.[4] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Quantitative Data Summary
The following table summarizes the available quantitative data for commercially available this compound and a ¹³C,¹⁵N-labeled standard.
| Parameter | This compound | N-Isobutyrylglycine-¹³C₂,¹⁵N |
| Molecular Formula | C₆H₉D₂NO₃[8] | C₄¹³C₂H₁₁¹⁵NO₃[9] |
| Molecular Weight | 147.17 g/mol [8] | 148.14 g/mol [9] |
| Isotopic Purity | Isotopic Enrichment: 98.5%[8] | Not specified by the supplier, but typically ≥98%. |
| Chemical Purity (HPLC) | 99.43%[8] | Not specified by the supplier, but typically high purity for use as an analytical standard. |
| CAS Number | 1219795-05-7[8] | Unlabeled CAS: 15926-18-8[9] |
Experimental Protocols
A robust and reliable analytical method is crucial for the accurate quantification of N-Isobutyrylglycine. The following is a representative experimental protocol for the analysis of N-Isobutyrylglycine in a biological matrix (e.g., urine or plasma) using a stable isotope-labeled internal standard and LC-MS/MS.
Sample Preparation (Protein Precipitation & Extraction)
-
Objective: To extract N-Isobutyrylglycine from the biological matrix and remove proteins that can interfere with the analysis.
-
Procedure:
-
To 100 µL of the sample (e.g., plasma or urine), add 10 µL of the internal standard working solution (either this compound or N-Isobutyrylglycine-¹³C₂,¹⁵N in a suitable solvent like methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
LC-MS/MS Analysis
-
Objective: To chromatographically separate N-Isobutyrylglycine from other matrix components and quantify it using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
N-Isobutyrylglycine: Precursor ion (e.g., [M+H]⁺ or [M-H]⁻) → Product ion.
-
This compound: Precursor ion ([M+H]⁺ or [M-H]⁻, +2 Da) → Product ion.
-
N-Isobutyrylglycine-¹³C₂,¹⁵N: Precursor ion ([M+H]⁺ or [M-H]⁻, +3 Da) → Product ion.
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument being used.
-
Quantification
-
The concentration of N-Isobutyrylglycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is constructed by analyzing a series of standards with known concentrations of N-Isobutyrylglycine and a fixed concentration of the internal standard.
Visualization of Experimental Workflow and Signaling Context
To better illustrate the analytical process and the metabolic relevance of N-Isobutyrylglycine, the following diagrams have been generated.
Caption: A typical experimental workflow for the quantification of N-Isobutyrylglycine.
Caption: Simplified metabolic context of N-Isobutyrylglycine formation.
Conclusion and Recommendation
The choice between this compound and a ¹³C-labeled internal standard involves a trade-off between cost and analytical performance.
-
This compound is a cost-effective option that can be suitable for many applications. However, researchers must be vigilant about the potential for chromatographic shifts and the need for careful method validation to ensure that these do not compromise the accuracy of the results, especially when dealing with complex biological matrices.
-
¹³C-labeled N-Isobutyrylglycine is the superior choice for applications demanding the highest level of accuracy, precision, and data integrity.[6] Its identical chromatographic behavior to the unlabeled analyte provides more reliable compensation for matrix effects and eliminates concerns about isotopic exchange. For clinical diagnostic assays and pivotal drug development studies where data defensibility is paramount, the investment in a ¹³C-labeled standard is highly recommended.
Ultimately, the selection of the internal standard should be based on the specific requirements of the assay, the complexity of the sample matrix, and the desired level of data quality.
References
- 1. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Showing Compound Isobutyrylglycine (FDB022208) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. N-Isobutyrylglycine-13C2,15N | LGC Standards [lgcstandards.com]
A Comparative Guide to N-Isobutyrylglycine-d2 and N-Isobutyrylglycine-d5 for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise measurements.[1] Deuterated analogs of the analyte of interest are widely employed for this purpose due to their chemical similarity and distinct mass-to-charge ratio. This guide provides a comparative overview of two such standards for the quantification of N-Isobutyrylglycine: N-Isobutyrylglycine-d2 and the less common, more heavily labeled N-Isobutyrylglycine-d5 (or its close surrogate, N-Isobutyrylglycine-d7).
N-Isobutyrylglycine is a metabolite that can be found in urine and is associated with certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency.[2][3] Its accurate quantification is crucial for diagnostic and research purposes. The choice of the deuterated internal standard can significantly impact assay performance.[1]
Physicochemical Properties
| Property | N-Isobutyrylglycine | This compound | N-Isobutyrylglycine-d7 |
| Molecular Formula | C₆H₁₁NO₃[4] | C₆H₉D₂NO₃ | C₆H₄D₇NO₃ |
| Molecular Weight | 145.16 g/mol [4] | 147.17 g/mol [5] | 152.20 g/mol (approx.) |
| Monoisotopic Mass | 145.0739 Da[4] | 147.0864 Da[5] | 152.1179 Da (approx.) |
| Synonyms | Isobutyrylglycine[4] | N-Isobutyrylglycine-2,2-D2[5] | N-Isobutyryl-glycine-d7[6] |
Performance Comparison as Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample preparation and ionization to accurately compensate for variability.[1] While both this compound and more heavily deuterated versions can serve as effective internal standards, there are theoretical and practical considerations to take into account.
This compound:
-
Advantages:
-
Sufficient mass shift (2 Da) for clear differentiation from the unlabeled analyte in most mass spectrometers.
-
The deuterium (B1214612) labels are on the α-carbon of the glycine (B1666218) moiety, which are generally stable and not prone to back-exchange under typical analytical conditions.[7]
-
Minimal potential for chromatographic isotope effects, meaning it is very likely to co-elute perfectly with the unlabeled analyte.[8]
-
-
Disadvantages:
-
In some complex matrices, a 2 Da mass difference might not be sufficient to completely avoid isotopic crosstalk, especially if the analyte signal is very high.
-
N-Isobutyrylglycine-d5 (or -d7):
-
Advantages:
-
A larger mass shift (5 or 7 Da) provides a greater separation from the unlabeled analyte's isotopic cluster, minimizing the risk of spectral interference.
-
Can be particularly advantageous in methods requiring high sensitivity and low limits of quantification.
-
-
Disadvantages:
-
A higher degree of deuteration increases the likelihood of a chromatographic isotope effect, potentially causing partial separation from the unlabeled analyte on the chromatographic column.[8] This can compromise the accuracy of quantification if not properly addressed during method development.
-
The positions of the additional deuterium atoms are critical. If they are on exchangeable sites (e.g., N-H or O-H), they can be lost in solution, leading to inaccurate results.[7] For N-Isobutyrylglycine-d7, the deuteriums are on the isobutyryl group, which are stable.
-
Generally, more heavily deuterated standards are more expensive to synthesize.[7]
-
Experimental Protocols
A generalized experimental protocol for the quantification of N-Isobutyrylglycine in a biological matrix (e.g., urine) using a deuterated internal standard is provided below. This protocol should be optimized for the specific instrumentation and matrix used.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine sample, add 10 µL of the internal standard working solution (e.g., this compound or -d7 in methanol).
-
Vortex to mix.
-
Condition an appropriate SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions:
-
N-Isobutyrylglycine: Monitor a specific precursor-to-product ion transition (e.g., m/z 146.1 -> 76.1).
-
This compound: Monitor the corresponding transition (e.g., m/z 148.1 -> 78.1).
-
N-Isobutyrylglycine-d7: Monitor the corresponding transition (e.g., m/z 153.1 -> 83.1).
-
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
Metabolic Pathway of N-Isobutyrylglycine Formation
The following diagram illustrates the metabolic pathway leading to the formation of N-Isobutyrylglycine, which is primarily associated with the catabolism of the branched-chain amino acid, valine.[2]
Caption: Metabolic pathway of N-Isobutyrylglycine formation.
Experimental Workflow for Quantification
This diagram outlines the typical workflow for the quantitative analysis of N-Isobutyrylglycine in biological samples using a deuterated internal standard.
Caption: Experimental workflow for N-Isobutyrylglycine quantification.
Conclusion
The choice between this compound and a more heavily deuterated standard like N-Isobutyrylglycine-d5 or -d7 depends on the specific requirements of the analytical method. For most applications, this compound is likely to provide excellent performance with a lower risk of chromatographic isotope effects and at a lower cost. However, for assays demanding the highest sensitivity and where potential spectral interferences are a concern, a more heavily deuterated standard may be advantageous, provided that a thorough method validation is performed to account for any potential chromatographic separation from the native analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]
- 3. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Isobutyrylglycine-2,2-D2 | C6H11NO3 | CID 162343689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
N-Isobutyrylglycine-d2 as an Internal Standard: A Comparative Guide to Accuracy in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise quantification of endogenous metabolites is paramount for robust and reliable study outcomes. In the realm of metabolomics, particularly in the diagnosis and monitoring of inborn errors of metabolism, N-Isobutyrylglycine has emerged as a critical biomarker. The accuracy of its quantification is heavily reliant on the use of a suitable internal standard in mass spectrometry-based assays. This guide provides a comprehensive comparison of N-Isobutyrylglycine-d2 as an internal standard, evaluating its performance against other alternatives with supporting data and detailed experimental protocols.
N-Isobutyrylglycine is an acyl glycine (B1666218) that accumulates in individuals with certain metabolic disorders, most notably isobutyryl-CoA dehydrogenase deficiency, which is an inborn error in the metabolism of the amino acid valine.[1] Its accurate measurement in biological fluids like urine is crucial for the diagnosis and management of this condition.[1] Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing for correction of variability during sample preparation and analysis. This compound, a deuterated analog of the native molecule, is designed for this purpose.
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and behaves similarly during extraction, derivatization, and ionization, thereby compensating for matrix effects and procedural losses. While direct head-to-head comparative studies detailing the performance of multiple deuterated internal standards for isobutyrylglycine are not extensively published, we can evaluate the performance of this compound based on a validated method for a panel of acylglycines and compare it to another relevant short-chain acylglycine internal standard, N-Propionylglycine-d2.
A validated UPLC-MS/MS method for the quantitative analysis of a panel of urinary acylglycines, including isobutyrylglycine, utilized their corresponding deuterated internal standards.[2] The performance characteristics of this method are summarized below and are representative of the expected performance of this compound.
| Performance Metric | This compound (Inferred from Acylglycine Panel Validation) | N-Propionylglycine-d2 (Typical Performance) |
| Linearity (r²) | > 0.99[2] | > 0.99 |
| Accuracy (Recovery) | 90.2% - 109.3%[2] | 90% - 110% |
| Precision (CV%) | < 10%[2] | < 15% |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent, typically in the low nM range | Analyte-dependent, typically in the low nM range |
As indicated in the table, this compound, as part of a validated panel, demonstrates excellent linearity, accuracy, and precision, meeting the stringent requirements for clinical diagnostic assays. The performance of N-Propionylglycine-d2 is expected to be similar, as the analytical behavior of short-chain deuterated acylglycines is comparable. The choice between these internal standards may often depend on the specific panel of analytes being quantified and commercial availability.
Signaling Pathway and Experimental Workflow
To understand the relevance of quantifying N-Isobutyrylglycine, it is essential to visualize its metabolic origin. The following diagram illustrates the valine catabolic pathway, highlighting the step where isobutyryl-CoA is formed, which can then be conjugated with glycine to produce N-Isobutyrylglycine, particularly when the activity of isobutyryl-CoA dehydrogenase is deficient.
The subsequent diagram outlines a typical experimental workflow for the quantification of N-Isobutyrylglycine in a urine sample using this compound as an internal standard.
Experimental Protocols
The following is a representative protocol for the quantification of N-Isobutyrylglycine in urine, adapted from validated methods for acylglycine analysis.
1. Preparation of Standards and Internal Standard Stock Solutions:
-
N-Isobutyrylglycine Standard Stock: Prepare a 1 mg/mL stock solution of N-Isobutyrylglycine in methanol.
-
This compound Internal Standard Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 0.1 to 100 µM). Prepare a working internal standard solution at a fixed concentration (e.g., 10 µM).
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex.
-
To 100 µL of urine, add 10 µL of the working internal standard solution.
-
Derivatization: Add 50 µL of 3N butanolic-HCl. Cap the tubes and incubate at 60°C for 20 minutes.
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
3. UPLC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column suitable for polar metabolites.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both N-Isobutyrylglycine and this compound.
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of N-Isobutyrylglycine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of N-Isobutyrylglycine in the samples by interpolating their peak area ratios from the calibration curve.
References
A Guide to Inter-Laboratory Comparison of N-isobutyrylglycine Measurement
This guide provides a framework for an inter-laboratory comparison of N-isobutyrylglycine quantification in human urine. It outlines two common analytical methodologies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and presents a hypothetical comparative dataset to illustrate how laboratory performance can be evaluated. This document is intended for researchers, scientists, and drug development professionals involved in metabolomics and clinical biomarker analysis.
Introduction to N-isobutyrylglycine
N-isobutyrylglycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder affecting the catabolism of the amino acid valine.[1] In IBD deficiency, the impaired breakdown of valine leads to an accumulation of isobutyryl-CoA, which is then conjugated with glycine (B1666218) to form N-isobutyrylglycine and excreted in the urine.[1] Accurate and precise measurement of N-isobutyrylglycine is crucial for the diagnosis and monitoring of this and related metabolic conditions.
Hypothetical Inter-Laboratory Comparison Study Design
This guide is based on a hypothetical inter-laboratory study involving five laboratories (Lab A to Lab E). Each laboratory was sent two urine samples (Sample 1 and Sample 2) with different known concentrations of N-isobutyrylglycine. The laboratories were instructed to perform quantitative analysis using their preferred method (LC-MS/MS or GC-MS) and report the mean concentration from three replicate measurements.
Data Presentation
The following tables summarize the hypothetical quantitative results from the five participating laboratories for the two urine samples.
Table 1: Comparison of N-isobutyrylglycine Measurement in Urine Sample 1 (True Concentration: 5.00 µmol/L)
| Laboratory | Method | Reported Concentration (µmol/L) | Bias (%) | Intra-laboratory Precision (CV%) |
| Lab A | LC-MS/MS | 5.15 | +3.0 | 2.5 |
| Lab B | GC-MS | 5.45 | +9.0 | 4.8 |
| Lab C | LC-MS/MS | 4.88 | -2.4 | 3.1 |
| Lab D | GC-MS | 5.60 | +12.0 | 5.5 |
| Lab E | LC-MS/MS | 5.05 | +1.0 | 2.2 |
Table 2: Comparison of N-isobutyrylglycine Measurement in Urine Sample 2 (True Concentration: 25.0 µmol/L)
| Laboratory | Method | Reported Concentration (µmol/L) | Bias (%) | Intra-laboratory Precision (CV%) |
| Lab A | LC-MS/MS | 24.7 | -1.2 | 1.8 |
| Lab B | GC-MS | 26.5 | +6.0 | 3.5 |
| Lab C | LC-MS/MS | 24.1 | -3.6 | 2.4 |
| Lab D | GC-MS | 27.2 | +8.8 | 4.2 |
| Lab E | LC-MS/MS | 25.3 | +1.2 | 1.5 |
Experimental Protocols
Method 1: LC-MS/MS Quantification of N-isobutyrylglycine
This method utilizes stable isotope dilution liquid chromatography-tandem mass spectrometry for high sensitivity and specificity.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
To 100 µL of urine, add 10 µL of an internal standard solution (N-isobutyrylglycine-d7, 100 µmol/L in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 5% acetonitrile in water for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
N-isobutyrylglycine: Precursor ion m/z 146.1 -> Product ion m/z 76.1
-
N-isobutyrylglycine-d7 (IS): Precursor ion m/z 153.1 -> Product ion m/z 83.1
-
3. Quality Control:
-
A calibration curve is prepared using standards ranging from 0.1 to 100 µmol/L.
-
Quality control samples at low, medium, and high concentrations are analyzed with each batch.
Method 2: GC-MS Quantification of N-isobutyrylglycine
This method involves derivatization to increase the volatility of N-isobutyrylglycine for gas chromatography.
1. Sample Preparation and Derivatization:
-
To 1 mL of urine, add 20 µL of an internal standard solution (e.g., N-heptanoylglycine, 1 mmol/L).
-
Acidify the sample to pH < 2 with 6M HCl.
-
Extract the acylglycines with 3 x 2 mL of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: GC system with a split/splitless injector.
-
Column: Capillary column suitable for derivatized organic acids (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer with electron ionization (EI).
-
Selected Ion Monitoring (SIM) ions:
-
N-isobutyrylglycine-di-TMS derivative: m/z 274, 218
-
N-heptanoylglycine-di-TMS derivative (IS): m/z 316, 260
-
3. Quality Control:
-
Calibration standards are prepared and derivatized in the same manner as the samples.
-
Quality control samples are included in each analytical run.
Metabolic Pathway of N-isobutyrylglycine Formation
N-isobutyrylglycine is a downstream metabolite in the catabolic pathway of the branched-chain amino acid, valine. A deficiency in the enzyme isobutyryl-CoA dehydrogenase leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine to form N-isobutyrylglycine.
References
A Comparative Guide to the Analytical Validation of N-Isobutyrylglycine Quantification Using N-Isobutyrylglycine-d2
This guide provides a comprehensive comparison of analytical method validation parameters for the quantification of N-Isobutyrylglycine using its deuterated internal standard, N-Isobutyrylglycine-d2. It is intended for researchers, scientists, and drug development professionals who are developing and validating bioanalytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
N-Isobutyrylglycine is a biomarker for certain inborn errors of metabolism, and its accurate quantification is crucial for clinical diagnosis and research. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrument response.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery. While this compound is the most suitable internal standard for N-Isobutyrylglycine analysis, other alternatives can be considered, each with its own advantages and disadvantages.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | - Co-elutes with the analyte. - Similar physicochemical properties, leading to nearly identical extraction recovery and ionization response. - Provides the highest accuracy and precision. | - Higher cost compared to other alternatives. - Not always commercially available. |
| Other Deuterated Acylglycines | N-Propionylglycine-d2, N-Butyrylglycine-d2 | - More cost-effective than the specific SIL internal standard. - Similar chemical structure may lead to comparable extraction and chromatographic behavior. | - May not perfectly co-elute with N-Isobutyrylglycine. - Differences in ionization efficiency can lead to reduced accuracy. |
| Structural Analogs | N-Butyrylglycine | - Readily available and cost-effective. | - Significant differences in retention time, extraction recovery, and ionization response compared to the analyte. - May not effectively compensate for matrix effects, leading to lower accuracy and precision. |
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of acylglycines using a deuterated internal standard. These values can be considered representative for a validated method for N-Isobutyrylglycine using this compound.
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | > 0.99 | [1][2] |
| Linear Range | 0.1 to 100 µM | [3] |
| Lower Limit of Quantification (LLOQ) | 0.1 µM | [3] |
| Accuracy (% Recovery) | 90.2% to 109.3% | [1][2] |
| Precision (CV%) | < 10% (Intra- and Inter-day) | [1][2] |
Experimental Protocols
A detailed methodology for the quantification of N-Isobutyrylglycine in a biological matrix (e.g., urine) using LC-MS/MS with this compound as an internal standard is provided below.
Sample Preparation
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Dilution and Spiking: Dilute the supernatant with a suitable buffer (e.g., 0.1% formic acid in water). Add a known concentration of the this compound internal standard solution to all samples, calibrators, and quality control samples.
-
Protein Precipitation (for plasma/serum): If using plasma or serum, add a protein precipitation agent (e.g., ice-cold acetonitrile) and centrifuge to remove precipitated proteins.
-
Extraction (Optional): Depending on the required sensitivity and matrix complexity, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can be incorporated to further clean up the sample.
-
Final Preparation: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for the separation of acylglycines.
-
Mobile Phase: A gradient elution with two mobile phases is common:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for N-Isobutyrylglycine and this compound are selected based on their precursor and product ions.
Mandatory Visualizations
References
A Researcher's Guide to Deuterated Glycine Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals utilizing deuterated glycine (B1666218), the selection of a suitable standard is critical for generating accurate and reproducible data. This guide provides an objective comparison of commercially available deuterated glycine standards, focusing on key performance characteristics and supported by established experimental methodologies.
Deuterated forms of the amino acid glycine are indispensable tools in a wide range of research applications, from metabolic studies and proteomics to their use as internal standards in mass spectrometry-based quantification. The most common variants are Glycine-d2 (deuterated at the α-carbon) and Glycine-d5 (perdeuterated). The choice between these and among different commercial sources depends on the specific experimental requirements for isotopic purity, chemical purity, and stability.
Comparative Analysis of Commercial Deuterated Glycine Standards
The following tables summarize the product specifications for Glycine-d5 and Glycine-d2 from prominent suppliers. These values are essential for selecting a standard that meets the rigorous demands of your analytical methods.
Table 1: Comparison of Glycine-d5 Standards
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Formulation |
| Sigma-Aldrich | 175838 | 98 atom % D[1] | ≥99% (CP)[1] | Solid |
| Cambridge Isotope Laboratories, Inc. | DLM-280-PK | 98% | 98%[] | Neat Solid[] |
| LGC Standards | TRC-I408050 | Not Specified | >95% (HPLC)[3] | Neat |
| ChemScene | CS-0376465 | Not Specified | ≥98%[4] | Solid |
Table 2: Comparison of Glycine-d2 Standards
| Supplier | Product Number | Isotopic Purity | Chemical Purity | Formulation |
| Sigma-Aldrich | 336459 | 98 atom % D[5] | 99% (CP)[5] | Powder[5] |
| Cambridge Isotope Laboratories, Inc. | DLM-1674 | 98%[6] | 98%[6] | Neat Solid[6] |
| LGC Standards | TRC-G615991 | Not Specified | Not Specified | Neat[7] |
Performance Considerations in Key Applications
The choice between Glycine-d2 and Glycine-d5 often hinges on the specific application.
-
Mass Spectrometry Internal Standards: For use as an internal standard in LC-MS, Glycine-d2 is often preferred. The deuterium (B1214612) atoms on the α-carbon are not readily exchangeable in solution, ensuring isotopic stability during sample preparation and analysis. In Glycine-d5, the deuterium atoms on the amino and carboxyl groups can exchange with protons in protic solvents, potentially leading to a loss of isotopic enrichment and a less reliable standard. However, in many published studies, Glycine-d5 is still commonly used.
-
Metabolic Tracing and Flux Analysis: Both Glycine-d2 and Glycine-d5 are valuable for tracing the metabolic fate of glycine. The choice depends on which hydrogen atoms are of interest in the metabolic pathway. For example, studies of the glycine cleavage system can utilize specifically labeled glycine to track the contribution of its atoms to one-carbon metabolism.
-
NMR Spectroscopy: In NMR-based studies, the degree and position of deuteration can be selected to simplify spectra or to probe specific molecular interactions. Stereospecific deuteration of glycine, for instance, is used to assign the alpha-protons of glycine residues in proteins.
Experimental Protocols for Standard Evaluation
To ensure the quality and suitability of a deuterated glycine standard, researchers can perform in-house validation using the following experimental protocols.
Protocol 1: Determination of Isotopic Purity by Quantitative NMR (qNMR)
Objective: To accurately determine the isotopic enrichment of the deuterated glycine standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the deuterated glycine standard and a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) that does not have signals overlapping with the analyte or standard.
-
-
NMR Acquisition:
-
Acquire a proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.
-
Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the residual proton signals of the deuterated glycine and the signal of the internal standard.
-
Calculate the molar ratio of the deuterated glycine to the internal standard.
-
The isotopic purity is calculated based on the expected and observed proton signals. For example, for Glycine-d5, any residual proton signal would indicate incomplete deuteration.
-
Protocol 2: Determination of Chemical Purity by LC-MS/MS
Objective: To assess the chemical purity of the deuterated glycine standard and identify any potential impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the deuterated glycine standard in a suitable solvent (e.g., water/methanol mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for linearity assessment.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Set a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the appropriate multiple reaction monitoring (MRM) transitions for deuterated glycine and any potential impurities.
-
-
-
Data Analysis:
-
Integrate the peak area of the deuterated glycine.
-
Identify and integrate the peaks of any impurities.
-
Calculate the chemical purity as the percentage of the main peak area relative to the total peak area of all detected components.
-
Visualizing Glycine's Role: Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of how deuterated glycine is utilized in research, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
Caption: Key metabolic pathways involving glycine.
The diagram above illustrates the central role of glycine in cellular metabolism. Deuterated glycine can be used as a tracer to follow its conversion to serine, its contribution to the one-carbon pool via the glycine cleavage system, and its incorporation into essential biomolecules like glutathione, purines, and porphyrins.
Caption: Experimental workflow for a SILAC-based proteomics study.
This workflow demonstrates a common application of deuterated glycine in quantitative proteomics. By comparing the abundance of "light" and "heavy" peptides, researchers can accurately quantify changes in protein expression in response to a given treatment.
References
- 1. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glycine (2,2-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1674-5 [isotope.com]
- 7. Glycine-d2 | CAS 4896-75-7 | LGC Standards [lgcstandards.com]
A Comparative Guide to N-isobutyrylglycine Quantification Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of N-isobutyrylglycine, a key biomarker for inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency. The cross-validation of these assays is critical for accurate diagnosis, monitoring, and research in relevant metabolic pathways. This document outlines the performance of leading analytical techniques, supported by experimental data, and provides detailed experimental protocols.
Introduction to N-isobutyrylglycine and its Significance
N-isobutyrylglycine is an N-acylglycine that serves as a crucial urinary biomarker for the genetic metabolic disorder isobutyryl-CoA dehydrogenase deficiency. This condition arises from a defect in the catabolism of the branched-chain amino acid valine, leading to an accumulation of isobutyryl-CoA.[1][2][3] The enzyme glycine (B1666218) N-acyltransferase detoxifies this buildup by conjugating isobutyryl-CoA with glycine, resulting in the formation and subsequent urinary excretion of N-isobutyrylglycine.[1][2][3] Elevated levels of N-isobutyrylglycine are also associated with other metabolic conditions such as ethylmalonic encephalopathy and propionic acidemia.[1][2] Furthermore, it has been identified as a biomarker for cheese consumption. Accurate and reliable quantification of N-isobutyrylglycine in biological matrices is therefore essential for the diagnosis and study of these metabolic disorders.
Metabolic Pathway of N-isobutyrylglycine Formation
The formation of N-isobutyrylglycine is a direct consequence of the metabolic pathway for valine catabolism. When the normal breakdown of valine is impaired, isobutyryl-CoA accumulates and is shunted into a detoxification pathway involving glycine conjugation.
Quantitative Performance Comparison of Analytical Assays
The two predominant analytical techniques for the quantification of N-isobutyrylglycine are Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the key quantitative performance parameters for each method based on published literature.
| Parameter | UPLC-MS/MS | GC-MS |
| Limit of Detection (LOD) | Typically in the low nanomolar (nM) range. | Generally in the low to mid nanomolar (nM) range. |
| Limit of Quantification (LOQ) | 1-5 nM | Dependent on derivatization efficiency, typically slightly higher than LC-MS/MS. |
| Linearity Range | 1.0 - 500 nM | Wide linear range, specific values depend on the derivatization method. |
| Precision (%CV) | < 15% | < 20% |
| Accuracy (%RE) | < 15% | < ± 20% |
| Sample Throughput | High | Moderate, due to derivatization steps. |
| Derivatization Required | No | Yes (e.g., silylation, esterification/amidation) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of N-isobutyrylglycine quantification assays. Below are representative protocols for the UPLC-MS/MS and GC-MS methods.
UPLC-MS/MS Method for N-isobutyrylglycine in Urine
This protocol is adapted from a method for the analysis of a panel of acylglycines in urine.
1. Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Dilute 50 µL of the supernatant with 450 µL of an internal standard solution (e.g., isotope-labeled N-isobutyrylglycine in water:acetonitrile, 95:5 v/v).
-
Vortex the mixture for 30 seconds.
-
Transfer the diluted sample to an autosampler vial for analysis.
2. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-isobutyrylglycine and its internal standard.
GC-MS Method for N-isobutyrylglycine in Urine
This protocol outlines a general procedure for the analysis of acylglycines by GC-MS, which requires a derivatization step to increase the volatility of the analyte.
1. Sample Preparation and Derivatization:
-
Extraction: Acidify a 1 mL urine sample with HCl and extract with an organic solvent (e.g., ethyl acetate). Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatization (Two-step):
-
Esterification: Add 2M HCl in methanol (B129727) and heat at 80°C for 60 minutes to form the methyl ester. Evaporate the reagent.
-
Amidation: Add pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate (B1210297) and heat at 65°C for 30 minutes to derivatize the amine group.
-
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., toluene) for injection.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature of around 300°C.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Data Acquisition: Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Conclusion
Both UPLC-MS/MS and GC-MS are powerful techniques for the quantification of N-isobutyrylglycine in biological samples. UPLC-MS/MS offers higher throughput and sensitivity without the need for derivatization, making it a preferred method for many clinical and research laboratories. GC-MS, while requiring a more involved sample preparation process, remains a robust and reliable alternative. The choice of method will depend on the specific requirements of the study, including sample volume, desired throughput, and available instrumentation. The protocols and performance data presented in this guide provide a foundation for researchers to select and implement the most appropriate assay for their needs.
References
Evaluating the Isotopic Effect of N-Isobutyrylglycine-d2 for Enhanced Quantitative Analysis
A Comparison Guide for Researchers in Metabolomics and Drug Development
In the precise quantification of endogenous metabolites for clinical diagnostics and pharmaceutical research, the use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical methods. This guide provides a comprehensive evaluation of N-Isobutyrylglycine-d2 as an internal standard for the accurate measurement of N-Isobutyrylglycine, a critical biomarker for certain inborn errors of metabolism.
Introduction to N-Isobutyrylglycine and the Role of Isotopic Labeling
N-Isobutyrylglycine is an N-acylglycine that serves as a key urinary biomarker for the diagnosis of isobutyryl-CoA dehydrogenase deficiency, a genetic disorder of valine metabolism.[1][2] Accurate and precise quantification of this metabolite is crucial for the diagnosis and monitoring of this and other related metabolic disorders.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of N-Isobutyrylglycine in biological matrices due to its high sensitivity and specificity.[3] To overcome challenges inherent in LC-MS/MS analysis, such as matrix effects and variability in sample preparation, a stable isotope-labeled internal standard is employed.[4][5] this compound, a deuterated form of the analyte, is an ideal internal standard as it shares near-identical physicochemical properties with the unlabeled endogenous compound, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4] This co-elution and co-ionization allow for the correction of analytical variability, leading to more accurate and reliable results.[6]
Comparative Analysis: N-Isobutyrylglycine vs. This compound
The primary advantage of using this compound lies in its ability to mimic the behavior of the native analyte throughout the analytical process. This ensures that any variations in sample handling or instrument response affect both the analyte and the internal standard equally, allowing for reliable normalization of the signal.
| Property | N-Isobutyrylglycine (Analyte) | This compound (Internal Standard) | Advantage of Isotopic Labeling |
| Chemical Formula | C₆H₁₁NO₃ | C₆H₉D₂NO₃ | The mass difference allows for distinct detection by the mass spectrometer. |
| Molecular Weight | ~145.16 g/mol | ~147.17 g/mol | Enables differentiation between the analyte and the internal standard in the mass spectrometer. |
| Retention Time | Expected to be nearly identical to the internal standard. | Co-elutes with the analyte under identical chromatographic conditions. | Minimizes the impact of temporal variations in matrix effects.[6] |
| Ionization Efficiency | Susceptible to matrix effects (suppression or enhancement). | Experiences the same matrix effects as the analyte. | Allows for accurate correction of signal fluctuations caused by the sample matrix.[5] |
| Extraction Recovery | Variable depending on the efficiency of the sample preparation method. | Mirrors the extraction recovery of the analyte. | Compensates for losses during sample processing. |
| Quantification | Signal intensity can be influenced by various factors. | Provides a stable reference for calculating the analyte concentration. | Improves the accuracy, precision, and reproducibility of the quantitative results.[4] |
Experimental Protocol: Quantification of N-Isobutyrylglycine in Human Urine
This protocol is adapted from established methods for the analysis of acylglycines in biological fluids by UPLC-MS/MS.[7][8]
1. Materials and Reagents
-
N-Isobutyrylglycine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine samples (control and study samples)
2. Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex for 10 seconds.
-
Centrifuge the samples at 4000 x g for 5 minutes to pellet any precipitates.
-
Prepare an internal standard working solution of this compound in 50% methanol/water.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Transfer the final mixture to an autosampler vial for UPLC-MS/MS analysis.
3. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate N-Isobutyrylglycine from other urine components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| N-Isobutyrylglycine | 146.1 | 76.1 |
| this compound | 148.1 | 76.1 |
5. Data Analysis and Quantification
-
Calibration curves are generated by plotting the peak area ratio of N-Isobutyrylglycine to this compound against the concentration of the analyte.
-
The concentration of N-Isobutyrylglycine in the urine samples is then determined from the calibration curve.
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.
Experimental workflow for N-Isobutyrylglycine quantification.
The following diagram illustrates the principle of how the stable isotope-labeled internal standard corrects for variations in the analytical process.
Principle of isotopic dilution for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a significant advantage for the quantitative analysis of N-Isobutyrylglycine in biological samples. Its ability to compensate for matrix effects and procedural variability inherent in LC-MS/MS analysis leads to enhanced accuracy, precision, and reliability of results. This, in turn, improves the diagnostic utility of N-Isobutyrylglycine as a biomarker for inborn errors of metabolism and supports its application in clinical research and drug development. The detailed protocol and principles outlined in this guide offer a robust framework for researchers and scientists to implement this superior analytical approach.
References
- 1. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Internal Standards for N-isobutyrylglycine Quantification
An objective comparison of stable isotope-labeled versus structural analog internal standards for the accurate quantification of N-isobutyrylglycine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
In the quantitative analysis of N-isobutyrylglycine, a key biomarker for certain inborn errors of metabolism, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of two primary types of internal standards: the "gold standard" stable isotope-labeled (SIL) N-isobutyrylglycine and a structurally analogous compound, N-butyrylglycine. This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable internal standard for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as N-isobutyrylglycine-d7 , is considered the ideal choice for quantitative mass spectrometry.[1] Since it is chemically identical to the analyte, differing only in isotopic composition, it co-elutes with N-isobutyrylglycine and experiences the same effects of sample preparation, chromatography, and ionization. This near-perfect mimicking of the analyte's behavior allows for highly effective correction of matrix effects and other sources of analytical variability, leading to superior accuracy and precision.
The Practical Alternative: Structural Analog Internal Standards
When a stable isotope-labeled standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative. N-butyrylglycine , an isomer of N-isobutyrylglycine, is a suitable candidate due to its similar chemical structure and physicochemical properties. However, as it is not an exact chemical match, there can be differences in chromatographic retention and ionization efficiency compared to the analyte, which may impact the accuracy of quantification.
Performance Comparison: A Data-Driven Analysis
The following table summarizes the performance characteristics of analytical methods for N-isobutyrylglycine quantification using either a stable isotope-labeled internal standard or a structural analog. The data presented is a compilation from studies validating LC-MS/MS methods for acylglycines.
| Performance Metric | Stable Isotope-Labeled IS (N-isobutyrylglycine-d7) | Structural Analog IS (N-butyrylglycine) |
| Linearity (R²) | >0.99 | >0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±20% |
| Precision (%RSD) | <15% | <20% |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | Typically in the low to mid ng/mL range |
| Recovery | High and consistent with the analyte | May differ from the analyte |
| Matrix Effect Compensation | Excellent | Moderate to Good |
Experimental Protocols
The data presented above is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of N-isobutyrylglycine in biological matrices such as urine and plasma. A general experimental workflow is outlined below.
Sample Preparation
-
Spiking: An internal standard (either N-isobutyrylglycine-d7 or N-butyrylglycine) is added to the biological sample at a known concentration.
-
Extraction: The analyte and internal standard are extracted from the matrix using techniques such as protein precipitation followed by solid-phase extraction.
-
Derivatization (Optional): In some methods, the extracted acylglycines are derivatized to improve their chromatographic and mass spectrometric properties.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph, and the analyte and internal standard are separated on a suitable analytical column (e.g., a C18 reversed-phase column).
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The concentrations of the analyte and internal standard are determined by multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound.
-
Quantification: The concentration of N-isobutyrylglycine in the original sample is calculated based on the peak area ratio of the analyte to the internal standard.
Logical Workflow for Internal Standard Selection
Caption: Workflow for selecting an internal standard for N-isobutyrylglycine analysis.
Conclusion
The choice of internal standard significantly impacts the quality of quantitative data for N-isobutyrylglycine.
-
Stable isotope-labeled internal standards, such as N-isobutyrylglycine-d7, are unequivocally the superior choice. They provide the most accurate and precise results by effectively compensating for analytical variability.
-
Structural analog internal standards, like N-butyrylglycine, can be a suitable alternative when a SIL-IS is not practical. However, it is imperative to conduct a thorough method validation to ensure that the chosen analog provides acceptable performance in terms of accuracy, precision, and matrix effect compensation.
Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy and the availability of resources, when selecting an internal standard for the quantification of N-isobutyrylglycine.
References
Assessing the Reliability of N-Isobutyrylglycine-d2 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Isobutyrylglycine, a key biomarker in the diagnosis of certain inborn errors of metabolism, is paramount for clinical research and diagnostic applications. The use of a stable isotope-labeled internal standard is crucial for achieving reliable results in mass spectrometry-based assays. This guide provides an objective comparison of N-Isobutyrylglycine-d2 as an internal standard, evaluating its performance against other potential alternatives and offering supporting experimental insights.
The Critical Role of Internal Standards in Quantitative Analysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization. An ideal internal standard should mimic the behavior of the analyte of interest as closely as possible. Stable isotope-labeled standards, such as this compound, are widely used because their physicochemical properties are very similar to the endogenous analyte.
Performance Comparison of Internal Standards
The reliability of an internal standard is assessed based on several key performance metrics, including accuracy, precision, and its ability to compensate for matrix effects. While this compound is a commonly used internal standard, it is important to consider potential limitations associated with deuterated standards.
Table 1: Comparison of Internal Standard Performance for N-Isobutyrylglycine Quantification
| Internal Standard Type | Analyte | Accuracy (% Bias) | Precision (% CV) | Matrix Effect (% Suppression/Enhancement) | Reference |
| Deuterated (this compound) | N-Isobutyrylglycine | Typically within ±15% | < 15% | Variable, potential for differential effects | [General LC-MS/MS validation guidelines] |
| ¹³C-Labeled (N-Isobutyrylglycine-¹³C) | N-Isobutyrylglycine | Generally closer to 0% | < 10% | More effective compensation | [Theoretical superiority of ¹³C standards] |
| Structural Analog | N-Propionylglycine | Can exceed ±20% | > 15% | Significant and unpredictable | [Bioanalytical method validation principles] |
Note: The data presented in this table is a summary of expected performance based on established principles of bioanalysis. Specific experimental results may vary depending on the laboratory, instrumentation, and sample matrix.
Key Considerations for this compound Reliability
While this compound can provide acceptable performance, researchers should be aware of the following potential challenges associated with deuterated standards:
-
Chromatographic Shift: The substitution of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in retention time between the analyte and the internal standard. This "isotope effect" can result in the analyte and internal standard experiencing different matrix effects, potentially compromising accuracy.
-
Isotopic Instability: In some instances, deuterium atoms can be lost or exchanged during sample preparation or within the ion source of the mass spectrometer. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.
-
Interference from Natural Isotopes: Naturally occurring isotopes of the analyte can sometimes contribute to the signal of the deuterated internal standard, particularly for doubly deuterated standards, which can affect the accuracy of quantification.[1]
Alternative Internal Standards
Given the potential limitations of deuterated standards, other options should be considered for ensuring the highest level of accuracy and reliability in N-Isobutyrylglycine quantification.
-
¹³C-Labeled Internal Standards: Carbon-13 labeled standards are often considered the "gold standard" as they are less prone to chromatographic shifts and isotopic instability compared to their deuterated counterparts. Their chemical behavior is virtually identical to the native analyte, leading to more effective compensation for matrix effects.
-
Structural Analogs: While less ideal, a structural analog that is not present in the biological sample can be used as an internal standard if a stable isotope-labeled version is unavailable. However, it is crucial to thoroughly validate the method to ensure that the analog adequately tracks the behavior of the analyte.
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of N-Isobutyrylglycine in a biological matrix using LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound or other suitable standard).
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing 0.1% formic acid.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of N-Isobutyrylglycine. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid modifier (e.g., 0.1% formic acid), is commonly employed.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both N-Isobutyrylglycine and the internal standard are monitored.
Visualizing the Workflow
References
Safety Operating Guide
Safe Disposal of N-Isobutyrylglycine-d2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe working environment and regulatory compliance. This guide provides essential safety and logistical information for the disposal of N-Isobutyrylglycine-d2, a deuterated derivative of N-Isobutyrylglycine. While the safety data sheet (SDS) for this compound may classify it as a non-hazardous substance, the analogous non-deuterated compound, N-Isobutyrylglycine, is associated with potential hazards, including oral toxicity, skin and eye irritation, and respiratory tract irritation.[1][2] Therefore, a cautious approach to disposal is recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of any dust or aerosols.[1][2][3] An accessible safety shower and eye wash station are mandatory in the work area.[1][3]
In case of exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly. Seek prompt medical attention.[3]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove any contaminated clothing and consult a physician.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration (avoiding mouth-to-mouth) and seek immediate medical help.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for N-Isobutyrylglycine and its deuterated form. It is important to note that while the deuterated version is listed as non-hazardous by one supplier, the properties of the parent compound should be considered for safe handling and disposal.
| Property | N-Isobutyrylglycine | This compound | Data Source |
| Molecular Formula | C6H11NO3 | C6H9D2NO3 | [1],[3] |
| Molecular Weight | ~145.16 g/mol | ~147.17 g/mol | [5],[6] |
| Appearance | Solid | White to off-white solid | [1],[6] |
| Melting Point | 104-106 °C | 116 - 119 °C | [1],[2] |
| Boiling Point | 368 °C at 760 mmHg | No data available | [1] |
| Density | 1.129 g/cm3 | No data available | [1] |
| Storage Temperature | Inert atmosphere, 2-8°C | Powder: -20°C (3 years), 4°C (2 years) | ,[6] |
Step-by-Step Disposal Protocol
Given the potential hazards associated with the non-deuterated form, this compound waste should be managed as a chemical waste stream. Do not dispose of this compound down the sanitary sewer unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Experimental Protocol for Waste Neutralization and Disposal:
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste"), the approximate amount, and the date.
-
Collect any solutions containing this compound in a separate, compatible, and clearly labeled liquid waste container.
-
-
Neutralization (for acidic or basic solutions):
-
If the waste is in an acidic or basic solution, it should be neutralized before disposal.
-
Work in a fume hood and wear appropriate PPE.
-
For acidic solutions, slowly add a dilute base (e.g., 1M sodium bicarbonate) while monitoring the pH with pH paper.
-
For basic solutions, slowly add a dilute acid (e.g., 1M hydrochloric acid) while monitoring the pH.
-
Aim for a final pH between 6 and 9.[7]
-
-
Final Disposal:
-
Once collected and neutralized (if necessary), the waste containers should be handed over to your institution's EHS department for final disposal.
-
Most chemical waste of this nature is incinerated at a licensed hazardous waste treatment, storage, and disposal facility.[7]
-
Follow all institutional and local regulations for chemical waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling N-Isobutyrylglycine-d2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Isobutyrylglycine-d2, including operational and disposal plans.
Substance Identification:
-
Product Name: this compound
-
CAS No.: 1219795-05-7
-
Formula: C6H9D2NO3
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE)
A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Item | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Impervious clothing, such as a lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator | Recommended when engineering controls are insufficient to prevent inhalation of dust or aerosols. |
Table 1: Required Personal Protective Equipment (PPE)
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and maintain a safe laboratory environment.
-
Preparation:
-
Ensure adequate ventilation in the work area.[1] A fume hood is recommended, especially when handling the substance in powdered form, to avoid the formation of dust and aerosols.[1]
-
Locate the nearest safety shower and eye wash station before beginning work.[1]
-
Don all required PPE as outlined in Table 1.
-
-
Handling:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
When weighing or transferring the powder, do so carefully to minimize dust generation.
-
If creating a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Storage:
First Aid Measures
In the event of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. Call a physician.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1] |
Table 2: First Aid Measures
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: Collect waste material in a suitable, labeled container.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of contaminated material in accordance with all applicable federal, state, and local environmental regulations. Prevent the product from entering drains or water courses.[1]
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
